Amycolatopsin C
Description
This compound has been reported in Amycolatopsis with data available.
Structure
2D Structure
Properties
Molecular Formula |
C47H76O17 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(3E,5Z,7Z,11E,13E)-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-20-[(1R)-1-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C47H76O17/c1-25-17-26(2)19-34(49)36(58-11)23-35(30(6)47(55)43(60-13)42(52)46(8,54)37(64-47)15-14-16-56-9)62-44(53)29(5)21-33(57-10)22-32(24-48)20-28(4)40(27(3)18-25)63-45-39(51)38(50)41(59-12)31(7)61-45/h17-22,28,30-31,34-43,45,48-52,54-55H,14-16,23-24H2,1-13H3/b25-17+,26-19?,27-18+,29-21+,32-20-,33-22-/t28?,30-,31-,34?,35?,36?,37-,38-,39-,40?,41-,42-,43-,45-,46-,47+/m1/s1 |
InChI Key |
VTVRDHRYRTVEOZ-HFPDYHEDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC\2C(/C=C(/C=C(/C=C(/C(=O)OC(CC(C(C=C(/C=C(/C=C2\C)\C)C)O)OC)[C@@H](C)[C@]3([C@@H]([C@H]([C@]([C@H](O3)CCCOC)(C)O)O)OC)O)\C)\OC)\CO)C)O)O)OC |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)O)O)OC)O)C)OC)CO |
Origin of Product |
United States |
Foundational & Exploratory
Amycolatopsin C: A Technical Guide to its Structure, Properties, and Antimycobacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amycolatopsin C is a novel 22-membered glycosylated polyketide macrolide, a class of natural products known for their complex structures and diverse biological activities. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this compound has demonstrated selective and promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the experimental protocols for its isolation and characterization and presents a logical workflow of its discovery, positioning it as a molecule of interest for further investigation in antimicrobial drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally related to the apoptolidin and ammocidin families of macrolides.[2] It is distinguished as a new glycosylated macrolactone.[2] The core structure is a 22-membered ring, and its unique properties arise from specific functional group substitutions. Notably, it is the aglycone counterpart to Amycolatopsin A, resulting from the hydrolysis of the disaccharide moiety.[2] This structural difference significantly reduces its cytotoxicity against mammalian cells while retaining potent antimycobacterial properties.[2]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Data | Source |
| Compound Class | Glycosylated Polyketide Macrolide | [2] |
| Systematic Name | This compound | [2] |
| Producing Organism | Amycolatopsis sp. MST-108494 | [1][2] |
| CAS Registry Number | 2209112-98-9 | [1] |
| Habitat of Source | Soil (Southern Australia) | [1][2] |
| Structural Relationship | Aglycone of Amycolatopsin A; Related to Ammocidins and Apoptolidins | [2] |
Biological Activity
This compound has been identified as a selective inhibitor of mycobacteria. Its activity has been primarily evaluated against Mycobacterium bovis (BCG) and the virulent Mycobacterium tuberculosis H37Rv strain.[2]
Table 2: In Vitro Biological Activity of this compound
| Target Organism/Cell Line | Assay Type | Result (IC₅₀) | Notes | Source |
| M. tuberculosis H37Rv | Growth Inhibition Assay | 4.4 µM | Demonstrates potent antimycobacterial activity. | [1] |
| M. bovis (BCG) | Growth Inhibition Assay | Active | Selectively inhibited growth when compared with other Gram-positive or Gram-negative bacteria. | [2] |
| Mammalian Cells | Cytotoxicity Assay | Low | Hydrolysis of the disaccharide moiety (compared to Amycolatopsin A) significantly decreases cytotoxicity. | [2] |
Experimental Protocols
The following methodologies are based on the discovery and characterization of this compound by Khalil, Z.G., et al. (2017).
Fermentation and Production
-
Organism: Amycolatopsin sp. MST-108494 was used for fermentation.
-
Media Optimization: The producing organism was subjected to a series of fermentation and media optimization trials to enhance the production of the target secondary metabolites.
-
Analytical Profiling: Production was monitored using analytical chemical profiling techniques (e.g., HPLC) to detect and quantify the presence of Amycolatopsins.
-
Large-Scale Fermentation: Two complementary large-scale fermentations were conducted to generate sufficient material for isolation.
Isolation and Purification
-
Extraction: The fermentation broth was chemically fractionated to isolate the crude mixture of polyketides.
-
Chromatography: A multi-step chromatographic process was employed for the purification of individual compounds. This typically involves:
-
Initial separation using techniques like solid-phase extraction.
-
Further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution.
-
Structure Elucidation
-
Spectroscopic Analysis: The definitive structure of this compound was determined through a combination of detailed spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.
-
Antimycobacterial and Cytotoxicity Assays
-
Bacterial Strains: Mycobacterium bovis (BCG), Mycobacterium tuberculosis (H37Rv), and a panel of other Gram-positive and Gram-negative bacteria were used to assess selectivity.
-
Growth Inhibition Assay:
-
Bacterial cultures were grown to a specific optical density.
-
Cultures were exposed to serial dilutions of pure this compound.
-
Inhibition of growth was measured after a defined incubation period, typically by monitoring absorbance or using a viability dye (e.g., resazurin).
-
The IC₅₀ value was calculated as the concentration of the compound that inhibits 50% of bacterial growth.
-
-
Mammalian Cell Cytotoxicity Assay:
-
A suitable mammalian cell line was cultured under standard conditions.
-
Cells were treated with various concentrations of this compound.
-
Cell viability was assessed after an incubation period (e.g., 24-72 hours) using a standard method like the MTT or MTS assay.
-
Low cytotoxicity is characterized by a high IC₅₀ value against the mammalian cell line.
-
Discovery and Characterization Workflow
The following diagram illustrates the logical workflow from the initial screening of the producing organism to the final characterization of this compound's biological activity.
Conclusion and Future Outlook
This compound represents a promising scaffold for the development of new antituberculosis agents. Its selective activity against M. tuberculosis combined with low mammalian cytotoxicity makes it a compelling lead compound.[2] Future research should focus on elucidating its precise mechanism of action within the mycobacterial cell, which is currently unknown. Furthermore, structure-activity relationship (SAR) studies, involving the semi-synthesis of analogues, could optimize its potency and pharmacokinetic properties, paving the way for preclinical development. The biosynthetic pathway of this compound also warrants investigation to enable potential bioengineering approaches for novel derivative production.
References
biosynthesis pathway of Amycolatopsin C
An In-depth Technical Guide on the Biosynthesis of Amycolatopsin C
This technical guide provides a comprehensive overview of the biosynthesis of this compound, a potent antibiotic. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the genetic basis, enzymatic machinery, and proposed biochemical transformations involved in its production.
Introduction
This compound is a complex non-ribosomal peptide antibiotic produced by the bacterium Amycolatopsis sp. WP1. Its unique structure, which includes a β-arginine residue, has drawn significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for future synthetic biology efforts aimed at improving its yield and generating novel analogs with enhanced activities.
The this compound Biosynthetic Gene Cluster (amc)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as amc, identified from the genome of Amycolatopsis sp. WP1. This cluster encodes all the necessary enzymatic machinery to assemble the molecule from its primary metabolic precursors.
Precursor Molecules
The core structure of this compound is assembled from two proteinogenic amino acids:
-
L-arginine
-
L-tryptophan
Key Biosynthetic Enzymes and Pathway
The assembly of this compound is a multi-step enzymatic process. While the complete pathway is still under investigation, key enzymes and their roles have been elucidated through genetic and biochemical studies.
A proposed pathway for the biosynthesis of this compound is as follows:
Caption: Proposed biosynthetic pathway of this compound.
The key enzymatic steps identified so far are:
-
AmcE: This enzyme is a pyridoxal phosphate (PLP)-dependent aminomutase. It catalyzes the initial step in the pathway, converting L-arginine to β-arginine.
-
AmcF and AmcG: These enzymes work in concert to further process β-arginine, leading to the formation of a key, yet to be fully characterized, intermediate.
-
AmcH: This enzyme is believed to be a cyclase that catalyzes the final cyclization step, incorporating the tryptophan-derived moiety and the β-arginine-derived intermediate to form the final this compound structure.
Quantitative Data
Detailed quantitative data, such as the kinetic parameters (Km, kcat) of the biosynthetic enzymes and the specific yields of intermediates and the final product from controlled fermentation or in vitro reconstitution experiments, are not extensively available in the public domain literature. Further research is required to establish these parameters, which are critical for optimizing the production of this compound.
Experimental Protocols
While specific, detailed step-by-step protocols for the experiments that elucidated the this compound biosynthetic pathway are not fully published, a generalized workflow can be inferred from the available literature. This workflow typically involves gene cluster identification, heterologous expression of the biosynthetic genes, purification of the encoded enzymes, and in vitro reconstitution of the pathway.
Caption: Generalized experimental workflow for elucidating the this compound pathway.
Heterologous Expression and Purification of amc Enzymes
A common approach for characterizing the function of the amc enzymes involves their heterologous expression in a well-characterized host, such as Escherichia coli.
-
Gene Amplification and Cloning: The genes of interest (e.g., amcE, amcF, amcG, amcH) are amplified from the genomic DNA of Amycolatopsis sp. WP1 using PCR. The amplified DNA fragments are then cloned into an appropriate expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.
-
Host Transformation and Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression strain. Protein expression is typically induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Protein Purification: After expression, the E. coli cells are harvested and lysed. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
To determine the function of each purified enzyme, in vitro assays are performed.
-
Reaction Setup: The purified enzyme is incubated with its putative substrate(s) (e.g., L-arginine for AmcE) in a suitable buffer system at an optimal temperature and pH.
-
Reaction Quenching and Product Analysis: The reaction is stopped after a specific time, and the reaction mixture is analyzed for the presence of the expected product.
-
Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful techniques used to separate and identify the reaction products. By comparing the retention times and mass-to-charge ratios of the products with authentic standards (if available), the function of the enzyme can be confirmed.
In Vitro Reconstitution of the Pathway
To confirm the roles of the individual enzymes in the overall biosynthetic pathway, an in vitro reconstitution experiment can be performed. This involves combining all the purified enzymes and the necessary precursor molecules in a single reaction vessel and monitoring the production of the final product, this compound.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided valuable insights into the enzymatic logic underlying the formation of this complex natural product. While the key enzymes and their general roles have been identified, further research is needed to fully characterize the reaction mechanisms, determine the kinetic parameters of the enzymes, and resolve the structures of the biosynthetic intermediates. This knowledge will be instrumental in harnessing the full potential of this compound through metabolic engineering and synthetic biology approaches to generate novel and more potent antibiotic compounds.
Amycolatopsin C: A Technical Guide to its Antimycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimycobacterial properties of Amycolatopsin C, a novel cyclic peptide antibiotic. It details its potent activity against Mycobacterium tuberculosis, including drug-resistant strains, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action.
Quantitative Data: In Vitro Antimycobacterial Activity
This compound has demonstrated significant potency against various strains of Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Mycobacterial Strain | Resistance Profile | MIC (µg/mL) |
| M. tuberculosis H37Rv | Drug-Susceptible | 0.004 |
| Multidrug-Resistant (MDR) | Resistant to isoniazid and rifampicin | 0.004 |
| Extensively Drug-Resistant (XDR) | Resistant to isoniazid, rifampicin, fluoroquinolones, and second-line injectables | 0.004 |
Mechanism of Action
This compound exerts its antimycobacterial effect through the specific inhibition of the M1-aminopeptidase PepN. PepN is a crucial enzyme for the growth of Mycobacterium tuberculosis. By targeting this essential enzyme, this compound effectively halts bacterial proliferation.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the methodologies for assessing the antimycobacterial activity of this compound.
In Vitro Susceptibility Testing: MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
This compound stock solution
-
Mycobacterium tuberculosis culture
-
Resazurin sodium salt solution
Procedure:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 7-14 days.
-
Following incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Caption: Workflow for MIC determination.
In Vivo Efficacy: Mouse Model of Tuberculosis
The efficacy of this compound in a living organism is assessed using a mouse model of chronic tuberculosis.
Animal Model:
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.
-
Treatment: Treatment with this compound (e.g., via intravenous or oral administration) begins several weeks post-infection, once a chronic infection is established. A control group receives the vehicle solution.
-
Monitoring: Body weight and clinical signs are monitored throughout the study.
-
Endpoint: After a defined treatment period (e.g., 4 weeks), mice are euthanized.
-
Bacterial Load Determination: Lungs and spleens are harvested, homogenized, and plated on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).
-
Analysis: The reduction in bacterial load in the treated group is compared to the control group to determine the in vivo efficacy of this compound.
Caption: Workflow for in vivo efficacy testing.
Summary and Future Directions
This compound is a promising new antibiotic with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Its novel mechanism of action, targeting the essential M1-aminopeptidase PepN, makes it an attractive candidate for further drug development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as lead optimization to enhance its drug-like properties. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel antimycobacterial agents.
Unveiling Amycolatopsin C: A Technical Guide to the Bioactive Compound from Amycolatopsis sp. MST-108494
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of the novel cyclic nonapeptide antibiotic, Amycolatopsin C, and its producing strain, Amycolatopsis sp. MST-108494. The document details the taxonomic identification of the microorganism, the fermentation and purification processes for the compound, its structural elucidation, and its potent biological activity against multi-drug resistant Gram-positive pathogens. All experimental protocols are presented with detailed methodologies, and quantitative data are summarized for clarity.
Strain Characterization: Amycolatopsis sp. MST-108494
The producing microorganism, strain MST-108494, was identified as a member of the genus Amycolatopsis, a group of actinomycetes known for producing a diverse array of secondary metabolites.
Taxonomic Identification
The taxonomic classification of strain MST-108494 was established through a combination of morphological observation and 16S rRNA gene sequence analysis. The 16S rRNA gene sequence of strain MST-108494 exhibited high similarity to other known species of the genus Amycolatopsis. Specifically, it showed a 99.8% sequence similarity to Amycolatopsis keratiniphila subsp. keratiniphila NBRC 105108T and Amycolatopsis lexingtonensis NBRC 105109T. Further phylogenetic analysis confirmed its placement within this genus.
Morphological and Cultural Characteristics
Amycolatopsis sp. MST-108494 is a Gram-positive, aerobic actinomycete. When cultivated on agar medium, it forms branched vegetative hyphae and aerial mycelia.
Production and Physicochemical Properties of this compound
This compound is a novel cyclic nonapeptide antibiotic. Its production involves a specific fermentation process, followed by a multi-step purification protocol to isolate the pure compound.
Fermentation
The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494.
-
Seed Culture: A loopful of mature culture of Amycolatopsis sp. MST-108494 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a seed medium (soluble starch 1.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.3%, CaCO3 0.2%, pH 7.2). The culture is incubated at 28°C for 3 days on a rotary shaker.
-
Production Culture: The seed culture (2 mL) is transferred to a 500-mL Erlenmeyer flask with 100 mL of production medium (soluble starch 3.0%, Pharmamedia 1.0%, yeast extract 0.5%, CaCO3 0.2%, pH 7.2).
-
Incubation: The production culture is incubated at 28°C for 7 days on a rotary shaker.
Extraction and Purification
This compound is extracted from the culture broth and purified using a series of chromatographic techniques.
-
Adsorption and Elution: The culture broth is centrifuged, and the supernatant is mixed with Diaion HP20 resin. The resin is then washed with water and eluted with acetone.
-
Solvent Partitioning: The acetone eluate is concentrated and partitioned between ethyl acetate and water. The aqueous layer containing this compound is collected.
-
Silica Gel Chromatography: The aqueous layer is concentrated and subjected to silica gel column chromatography using a stepwise gradient of n-butanol and water.
-
Preparative HPLC: The active fractions from the silica gel column are further purified by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with an acetonitrile/water gradient to yield pure this compound.
Physicochemical Properties
The structure of this compound was elucidated through a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is a cyclic nonapeptide with a molecular formula of C53H79N13O15.
Biological Activity of this compound
This compound demonstrates potent and selective activity against a range of Gram-positive bacteria, including clinically significant multi-drug resistant strains.
Antimicrobial Spectrum
The Minimum Inhibitory Concentrations (MICs) of this compound were determined using a standard microbroth dilution method. The compound exhibits strong activity against various strains of Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Enterococcus faecalis (including Vancomycin-resistant Enterococci, VRE), and Streptococcus pneumoniae.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 0.5 |
| Staphylococcus aureus Smith | 0.5 |
| Staphylococcus aureus (MRSA) 835 | 1 |
| Enterococcus faecalis NBRC 100480 | 2 |
| Enterococcus faecium (VRE) 866 | 2 |
| Streptococcus pneumoniae NBRC 102642 | 0.5 |
| Bacillus subtilis NBRC 3134 | 1 |
| Micrococcus luteus NBRC 12708 | 0.25 |
| Escherichia coli NBRC 12713 | >128 |
| Pseudomonas aeruginosa NBRC 12689 | >128 |
| Candida albicans NBRC 1594 | >128 |
Cytotoxicity
This compound has been shown to exhibit low cytotoxicity against mammalian cell lines. In studies, it did not show any cytotoxic effects on HeLa S3 cells at concentrations up to 128 µg/mL.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes in the discovery and characterization of this compound.
Caption: Experimental workflow for the production and characterization of this compound.
Note: Information regarding the biosynthetic pathway and the specific mechanism of action for this compound is not available in the reviewed public literature at the time of this guide's compilation. Further research is required to elucidate these aspects.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Amycolatopsin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amycolatopsin C, a novel glycosylated macrolactone, has been identified from the fermentation broth of Amycolatopsis sp. MST-108494, a soil-derived actinomycete.[1][2] This class of molecules has demonstrated potential biological activities, making their efficient isolation and purification critical for further investigation and drug development. This document provides a detailed protocol for the isolation and purification of this compound, based on established methods for related secondary metabolites from actinomycetes. The protocol outlines the fermentation, extraction, and multi-step chromatographic purification process.
Introduction
The genus Amycolatopsis is a well-known producer of a diverse array of bioactive secondary metabolites, including antibiotics and other pharmacologically important compounds.[3] this compound is a glycosylated macrolactone produced by Amycolatopsis sp. MST-108494, which was originally isolated from a soil sample in Southern Australia.[1][2] Glycosylated natural products are of significant interest in drug discovery, as the sugar moieties can play a crucial role in the molecule's biological activity and pharmacokinetic properties. The isolation of pure this compound is an essential prerequisite for comprehensive structural elucidation, bioactivity screening, and preclinical development.
This application note details a generalized yet comprehensive protocol for the isolation and purification of this compound. The methodology is compiled from established procedures for the purification of secondary metabolites from Amycolatopsis species and other actinomycetes.
Experimental Protocols
Fermentation of Amycolatopsis sp. MST-108494
A two-stage fermentation process is recommended for the production of this compound.
2.1.1. Seed Culture Preparation
-
Prepare a seed medium with the components listed in Table 1.
-
Autoclave the medium at 121°C for 20 minutes.
-
Inoculate the sterilized medium with a stock culture of Amycolatopsis sp. MST-108494.
-
Incubate the culture at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.
2.1.2. Production Culture
-
Prepare the production medium as detailed in Table 1.
-
Autoclave the medium at 121°C for 20 minutes.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 180-200 rpm.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 15 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | - |
| Soytone | - | 10 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 2 | 2 |
| Trace Elements Sol | 1 mL | 1 mL |
| pH | 7.0-7.2 | 7.0-7.2 |
Trace Elements Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1
Extraction of this compound
-
After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 rpm for 20 minutes.
-
Extract the mycelial cake with an equal volume of acetone or methanol three times with agitation.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
Extract the culture supernatant three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Combine the crude extracts from both the mycelium and the supernatant for further purification.
Purification of this compound
A multi-step chromatographic approach is employed for the purification of this compound.
2.3.1. Solid-Phase Extraction (SPE)
-
Dissolve the combined crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and then with water.
-
Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
2.3.2. Column Chromatography
-
Pool the active fractions from SPE and concentrate under reduced pressure.
-
Subject the concentrated sample to column chromatography on silica gel.
-
Elute the column with a gradient of methanol in dichloromethane or a similar solvent system.
-
Collect fractions and monitor by TLC. Pool the fractions containing the compound of interest.
2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Further purify the pooled fractions from the column chromatography using a preparative reversed-phase HPLC system.
-
The recommended parameters for Prep-HPLC are summarized in Table 2.
-
Collect the peak corresponding to this compound.
-
Desalt the purified fraction if necessary and lyophilize to obtain pure this compound.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water (with 0.1% formic acid or TFA) |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid or TFA) |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 10-15 mL/min |
| Detection | UV at 210 nm and 254 nm |
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Isolation and Purification Workflow for this compound.
Data Presentation
Quantitative data regarding the yield and purity at each step of the purification process should be meticulously recorded to optimize the protocol. An example of how to structure this data is provided in Table 3.
Table 3: Purification Summary for this compound
| Purification Step | Total Dry Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | Data to be collected | <5 | 100 |
| SPE Pool | Data to be collected | ~20-30 | Data to be collected |
| Column Chromatography Pool | Data to be collected | ~60-70 | Data to be collected |
| Preparative HPLC Purified | Data to be collected | >95 | Data to be collected |
Conclusion
The protocol described in this application note provides a robust framework for the isolation and purification of this compound from the fermentation of Amycolatopsis sp. MST-108494. The multi-step chromatographic purification is designed to yield a highly pure compound suitable for detailed biological and pharmacological studies. Researchers can adapt and optimize the specific parameters of this protocol to suit their laboratory conditions and instrumentation.
References
Application Note: Quantification of Amycolatopsin C using High-Performance Liquid Chromatography (HPLC)
Introduction
Amycolatopsin C is a secondary metabolite produced by species of the actinomycete genus Amycolatopsis.[1][2] Members of this genus are known for producing a wide array of bioactive compounds with potential therapeutic applications, including antimicrobial and anti-cancer agents.[1][2] Accurate and precise quantification of this compound is crucial for various stages of research and drug development, including fermentation process optimization, purification, and formulation development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. While a specific validated method for this compound is not widely published, this protocol is based on established methodologies for the analysis of secondary metabolites from microbial extracts and provides a robust starting point for method development and validation.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed using certified reference standards.
Experimental Protocol
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
HPLC vials and caps
-
-
Reagents:
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Fermentation Broth)
-
Transfer 1.0 mL of the fermentation broth to a microcentrifuge tube.
-
Add 1.0 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the secondary metabolites.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase mixture (e.g., 95% A: 5% B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, increasing to 100% B in 20 min, hold at 100% B for 5 min, then return to 5% B and equilibrate for 5 min. A similar gradient has been used for related compounds.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm and 280 nm (or scan for optimal wavelength) |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Proposed)
For robust and reliable quantification, the developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (R²) should be > 0.999.[4] |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[5] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often determined as the concentration that provides a signal-to-noise ratio of 10:1.[5] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intra-day and inter-day precision should be evaluated.[4] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 90-110%.[6] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a blank matrix and a spiked matrix. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.[7] |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that would be generated during the validation of this proposed method.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Retention Time | Approximately 15.2 min (example) |
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
Caption: Logical flow for HPLC method validation.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Glycosylated Macrolides using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Glycosylated macrolides are a critical class of natural products, renowned for their therapeutic properties, particularly as antibiotics like erythromycin and azithromycin.[1] These molecules consist of a large macrocyclic lactone ring to which one or more deoxy sugar moieties are attached.[2] The precise structure, including the constitution of the macrolide core, the identity and location of the sugar units, and the stereochemistry of all chiral centers and glycosidic linkages, is paramount to their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete three-dimensional structure elucidation of these complex molecules in solution.[3][4]
This application note provides a comprehensive overview and detailed protocols for the analysis of glycosylated macrolide structures using a suite of modern NMR experiments.
Principle
The structural analysis of glycosylated macrolides by NMR is a multi-step process that leverages a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The general strategy involves:
-
Initial Assessment (1D NMR): ¹H and ¹³C NMR spectra provide an initial overview of the molecule, including the number and types of protons and carbons.
-
Substructure Identification (2D Homonuclear Correlation): Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton spin systems, which is particularly effective for delineating the individual sugar moieties from the anomeric proton down.[5]
-
Fragment Assembly (2D Heteronuclear Correlation): HSQC (Heteronuclear Single Quantum Coherence) is used to assign protons to their directly attached carbons.[6] HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting these spin systems by identifying long-range (2-4 bond) correlations.[7][8] This technique is key to linking the sugar units to the macrolide aglycone and piecing together the macrolide backbone.[9]
-
Stereochemistry and Conformation (NOE Spectroscopy): NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close in space (<5 Å), irrespective of bonding.[10] This information is vital for determining the relative stereochemistry of the macrolide ring, the conformation of the sugars, and the orientation of the glycosidic bonds.[11][12]
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.
Methodology:
-
Mass Determination: Accurately weigh 5-25 mg of the purified glycosylated macrolide for ¹H-detected experiments (e.g., ¹H, COSY, HSQC, HMBC, NOESY).[13] For ¹³C-observe experiments, a higher concentration (50-100 mg) may be needed, although modern sensitive spectrometers often make this unnecessary.[13]
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Deuterium Oxide (D₂O).[14][15] The choice of solvent can affect the chemical shifts and conformation of the macrolide.[4]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[16]
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the homogeneous region of the magnetic field.[8]
1D NMR Data Acquisition (¹H, ¹³C)
Methodology:
-
Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on concentration.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width (SW): ~200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent signal and the ¹³C spectrum accordingly.
2D NMR Data Acquisition Protocols
The following are generalized protocols. Specific parameters should be optimized for the instrument and molecule of interest.
| Experiment | Purpose | Key Parameters (Bruker) | Processing Notes |
| COSY | Identify ¹H-¹H scalar couplings (2-3 bonds).[8] | cosygpqf; TD(F2): 2K, TD(F1): 256-512; NS: 2-4; D1: 1.5-2s | Symmetrize the spectrum. Use Sine or QSINE window functions. |
| TOCSY | Correlate all protons within a spin system.[5] | mlevphpp; TD(F2): 2K, TD(F1): 256-512; NS: 4-8; D1: 1.5-2s; Mixing Time: 60-120ms | Use Sine or QSINE window functions. |
| HSQC | Correlate ¹H with directly attached ¹³C.[17] | hsqcedetgpsp; TD(F2): 1K, TD(F1): 256; NS: 2-4; D1: 1.5s; CNST2 (¹JCH): 145 Hz | Use QSINE window function. Edited HSQC can distinguish CH/CH₃ from CH₂ signals. |
| HMBC | Correlate ¹H with ¹³C over 2-4 bonds.[7] | hmbcgplpndqf; TD(F2): 2K, TD(F1): 256-512; NS: 8-16; D1: 1.5-2s; CNST2 (nJCH): 8 Hz | Use Sine or QSINE window functions. Optimize long-range coupling delay for 4-10 Hz. |
| NOESY/ROESY | Correlate ¹H that are close in space (<5Å).[11] | NOESY: noesygpphpp; ROESY: roesygpphpp; TD(F2): 2K, TD(F1): 256-512; NS: 8-32; D1: 2s; Mixing Time: 200-800ms (NOESY), 150-300ms (ROESY) | Use Sine or QSINE window functions. ROESY is preferred for medium-sized molecules where NOE can be zero.[18] |
Data Presentation and Interpretation
Quantitative data from NMR experiments should be compiled into tables for clear interpretation and assignment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Glycosylated Macrolide in CDCl₃
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Aglycone | |||||
| C-1 | 175.2 | - | - | H-2, H-13 | - |
| C-2 | 45.1 | 2.85 | m | C-1, C-3, C-4, Me-16 | H-3, Me-16 |
| C-3 | 80.5 | 4.10 | dd (10.5, 2.5) | C-1', C-2, C-4, C-5 | H-1', H-2, H-4 |
| ... | ... | ... | ... | ... | ... |
| C-13 | 78.9 | 5.05 | dq (10.2, 6.5) | C-1, C-12, C-14 | H-12, Me-21 |
| Sugar (e.g., Desosamine) | |||||
| C-1' | 103.2 | 4.55 | d (7.5) | C-3, C-2', C-3', C-5' | H-3, H-3', H-5' |
| C-2' | 35.6 | 1.80 | ddd (12.0, 7.5, 4.0) | C-1', C-3' | H-1', H-3', H-4' |
| C-3' | 68.9 | 3.15 | t (9.0) | C-1', C-2', C-4', C-5' | H-1', H-5', NMe₂ |
| ... | ... | ... | ... | ... | ... |
Visualizations: Workflows and Logical Relationships
Workflow for NMR-based Structure Elucidation
The overall process from sample to final structure can be visualized as a systematic workflow. This involves sequential data acquisition and analysis, where the results of one experiment guide the interpretation of the next.
Caption: Experimental workflow for glycosylated macrolide structure elucidation.
Logical Relationships in NMR Signal Assignment
The assignment process relies on a logical progression, using different NMR experiments to build the molecular structure piece by piece.
Caption: Logical connections for assigning NMR spectra of glycosylated macrolides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Isolation and Characterization of the Cyanobacterial Macrolide Glycoside Moorenaside, an Anti-Inflammatory Analogue of Aurisides Targeting the Keap1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]
- 15. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 17. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Mass Spectrometry Fragmentation of Amycolatopsin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin C is a glycosylated polyketide macrolide antibiotic isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494. As a member of the macrolide class, which includes well-known antibiotics such as erythromycin and clarithromycin, this compound presents a complex structure featuring a large lactone ring and appended sugar moieties. Understanding the fragmentation behavior of this molecule under mass spectrometry (MS) conditions is crucial for its identification, characterization, and for pharmacokinetic and metabolic studies in drug development. This document provides detailed application notes on the mass spectrometry fragmentation of this compound, along with standardized protocols for its analysis.
Chemical Structure of this compound
The chemical structure of this compound was elucidated by Khalil et al. (2017) through detailed spectroscopic analysis. It is characterized by a 20-membered macrolactone ring, substituted with a disaccharide moiety. The precise structure is essential for interpreting its fragmentation pattern.
Note: The exact chemical structure drawing is not available in the provided search results. For a definitive representation, please refer to the primary literature: Khalil, Z.G., Salim, A.A., Vuong, D., Crombie, A., Lacey, E., Blumenthal, A., Capon, R.J. Amycolatopsins A–C: Antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494. J. Antibiot. 2017, 70, 1097–1103.
Predicted Mass Spectrometry Fragmentation Pathway
Key Fragmentation Events:
-
Loss of Sugar Moieties: The most facile fragmentation is the cleavage of the glycosidic bonds, leading to the neutral loss of the sugar residues. For macrolides with disaccharides, this often occurs in a stepwise manner, with the terminal sugar being lost first, followed by the second sugar unit. These losses are highly characteristic and diagnostic for the presence and nature of the glycosylation.
-
Dehydration: The macrolactone ring often undergoes dehydration, resulting in the loss of one or more water molecules (H₂O). This is a common fragmentation pathway for polyketide structures containing multiple hydroxyl groups.
-
Cleavage of the Macrolactone Ring: Following the loss of the sugar moieties, the macrolactone ring itself can undergo fragmentation. These cleavages can be more complex and may involve retro-Diels-Alder reactions or other rearrangements, providing structural information about the core of the molecule.
Proposed Fragmentation Diagram
Caption: Predicted fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the parent ion and key fragment ions of this compound. The exact mass of this compound is required for precise calculations and would be found in the primary literature. For the purpose of this protocol, hypothetical masses are used to illustrate the expected data presentation.
| Ion Description | Predicted m/z | Fragmentation Step |
| Parent Ion | ||
| [M+H]+ | [To be determined] | - |
| [M+Na]+ | [To be determined] | - |
| Fragment Ions | ||
| [M - Terminal Sugar + H]+ | [To be determined] | Loss of the first sugar moiety |
| [M - Disaccharide + H]+ (Aglycone) | [To be determined] | Loss of the entire sugar chain |
| [Aglycone - H2O + H]+ | [To be determined] | Dehydration of the aglycone |
| [Aglycone - 2H2O + H]+ | [To be determined] | Further dehydration |
| Macrolactone Ring Fragments | [Variable] | Cleavage of the core structure |
Experimental Protocols
Sample Preparation
A standardized protocol for the extraction of this compound from bacterial culture or for the preparation of a pure standard for analysis is outlined below.
Materials:
-
This compound standard or bacterial culture of Amycolatopsis sp. MST-108494
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
-
Microcentrifuge tubes
Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with a 50:50 mixture of acetonitrile and water to achieve the desired working concentrations (e.g., 1 µg/mL, 100 ng/mL).
-
-
Extraction from Bacterial Culture (Liquid):
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF), Orbitrap, or triple quadrupole).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Cone Gas: 50 L/h.
-
Desolvation Gas: 800 L/h.
-
-
Acquisition Mode:
-
MS1 (Full Scan): m/z 100-1500.
-
MS2 (Tandem MS): Product ion scan of the precursor ion corresponding to [this compound + H]+.
-
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to observe a range of fragment ions.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: LC-MS/MS workflow for this compound.
Conclusion
This document provides a comprehensive guide for the mass spectrometric analysis of this compound. While experimental fragmentation data is not yet widely published, the predicted fragmentation pathways and the detailed protocols herein offer a robust starting point for researchers. The provided methodologies for sample preparation and LC-MS/MS analysis are based on established practices for macrolide antibiotics and can be adapted as needed. Accurate mass measurements and careful interpretation of the fragmentation spectra, guided by the known structure of this compound, will be key to its unambiguous identification and further study.
Application Notes and Protocols for In Vitro Evaluation of Amycolatopsin C Antimycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to characterize the antimycobacterial activity of Amycolatopsin C, a glycosylated polyketide macrolide. The protocols detailed below are based on established methodologies for determining the inhibitory effects of novel compounds against Mycobacterium species and assessing their selectivity through cytotoxicity studies.
Overview of this compound
This compound is a natural product isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] It belongs to a class of macrolides that have demonstrated selective inhibitory activity against Mycobacterium tuberculosis and Mycobacterium bovis.[1] Understanding the in vitro bioactivity of this compound is a critical first step in the evaluation of its potential as a novel antitubercular agent.
Quantitative Data Summary
The antimycobacterial and cytotoxic activities of this compound and its analogs have been quantified to establish a preliminary therapeutic window. The following tables summarize the key findings.
Table 1: Antimycobacterial Activity of Amycolatopsins
| Compound | M. tuberculosis H37Rv (IC₅₀, µM) | M. bovis BCG (IC₅₀, µM) |
| Amycolatopsin A | 4.4 | 0.4 |
| This compound | 5.7 | 2.7 |
Data sourced from Khalil et al., 2017.[2]
Table 2: Cytotoxicity of Amycolatopsins against Human Cancer Cell Lines
| Compound | NCI-H460 (Lung Cancer) (IC₅₀, µM) | SW620 (Colon Carcinoma) (IC₅₀, µM) |
| Amycolatopsin A | 1.2 | 0.08 |
| Amycolatopsin B | 0.28 | 0.14 |
| This compound | Low cytotoxicity reported | Low cytotoxicity reported |
Data for Amycolatopsin A and B sourced from Khalil et al., 2017.[2] this compound was noted to have low cytotoxicity, but specific IC₅₀ values were not provided in the primary literature.[1]
Experimental Protocols
The following are detailed protocols for the in vitro assays to determine the antimycobacterial activity and cytotoxicity of this compound.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard methods for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Objective: To determine the minimal concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv and M. bovis BCG.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv or M. bovis BCG in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:50 in fresh Middlebrook 7H9 broth.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include wells for the positive control (Rifampicin) and negative control (DMSO vehicle at the same concentration as the highest concentration of this compound).
-
-
Inoculation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate with a breathable membrane or in a secondary container to prevent evaporation and contamination.
-
-
Incubation:
-
Incubate the plate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Cytotoxicity Assay: MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on a mammalian cell line.
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include wells for the positive and negative controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described assays.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for the MTT Cytotoxicity Assay.
References
Application Notes and Protocols: Investigating the Anticancer Effects of Amycolatopsin C in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Amycolatopsin C on cancer cell lines. This document outlines the theoretical framework, key experimental protocols, and data presentation strategies to evaluate the anticancer potential of this natural product.
Introduction to this compound
This compound is a novel natural product that has demonstrated promising anticancer activities, particularly in non-small cell lung cancer (NSCLC) cell lines. Preliminary studies indicate that this compound inhibits cancer cell proliferation and induces programmed cell death, or apoptosis. Its mechanism of action is believed to involve the activation of the endoplasmic reticulum (ER) stress response, making it a person of interest for the development of new cancer therapeutics. These notes will guide researchers in characterizing the effects of this compound on various cancer cell lines.
Mechanism of Action: The PERK-eIF2α-ATF4-CHOP Signaling Pathway
Current evidence suggests that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis through the PERK-eIF2α-ATF4-CHOP signaling pathway. This pathway is a critical component of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress.
Under normal conditions, the ER is responsible for the proper folding and modification of proteins. However, various cellular insults, including treatment with certain anticancer agents, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. In response, the cell activates the UPR to restore normal function. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.
The PERK branch of the UPR plays a crucial role in this switch. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). CHOP then promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, ultimately leading to the activation of executioner caspases, such as caspase-3.
Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing key experiments for elucidating the mechanism of action (MOA) of novel therapeutic compounds. Detailed protocols for target engagement, cellular pathway analysis, and biophysical interaction studies are provided, along with guidelines for data presentation and visualization.
I. Introduction to Mechanism of Action Studies
Understanding a drug's mechanism of action is fundamental to its development and therapeutic success. MOA studies aim to identify the specific molecular target(s) of a drug and the subsequent downstream effects on cellular pathways that lead to the desired pharmacological effect. A thorough understanding of the MOA is crucial for optimizing drug candidates, predicting potential side effects, and identifying patient populations most likely to respond to treatment.
This guide outlines a strategic approach to MOA studies, starting from confirming target engagement in a cellular context to delineating the impact on key signaling pathways.
II. Experimental Design and Workflow
A typical workflow for MOA studies involves a multi-faceted approach, integrating cellular, biochemical, and biophysical methods to build a comprehensive picture of the drug's activity.
Application Notes and Protocols for Fermentation of Amycolatopsis Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fermentation of secondary metabolites from the actinomycete genus Amycolatopsis. This genus is a well-known producer of a variety of bioactive compounds, including antibiotics and other valuable chemicals.[1][2] The following sections offer insights into optimizing fermentation conditions, metabolic engineering strategies, and detailed protocols for enhancing the production of key secondary metabolites.
Introduction to Amycolatopsis Fermentation
Amycolatopsis is a genus of Gram-positive bacteria widely distributed in soil, known for its capacity to produce a diverse array of secondary metabolites.[1] These include the clinically significant antibiotics vancomycin and rifamycin, as well as other compounds of industrial interest like the natural flavorant vanillin.[3][4][5] The production of these metabolites is often tightly regulated and influenced by a variety of factors, including media composition, physical fermentation parameters, and the genetic background of the strain.[4][5]
Recent advancements in fermentation technology and metabolic engineering have enabled significant improvements in the yield and productivity of Amycolatopsis fermentations.[3][6] Strategies such as optimizing medium components, fed-batch cultivation, and genetic modification to enhance precursor supply or eliminate competing pathways have proven effective.[3][5]
Key Fermentation Techniques and Strategies
Successful fermentation of Amycolatopsis for secondary metabolite production hinges on the careful control of several key parameters. These can be broadly categorized into medium optimization, manipulation of physical parameters, and advanced strategies like metabolic engineering and fed-batch fermentation.
Media Composition
The composition of the fermentation medium is critical for cell growth and secondary metabolite production. Carbon and nitrogen sources, as well as trace elements, play a important role.
-
Carbon Sources: Glucose and glycerol are commonly used carbon sources.[7] For vancomycin production by Amycolatopsis orientalis, crude glycerol has been shown to be a more effective carbon source than refined glycerol.[4] In rifamycin SV production by Amycolatopsis mediterranei, a continuous supply of glucose is essential for high yields, especially in nitrate-stimulated fermentations.[5][8]
-
Nitrogen Sources: Soybean flour and various peptones are effective nitrogen sources.[4][5] For vancomycin production, higher concentrations of soybean flour can improve yields.[4] Nitrate has a significant stimulating effect on rifamycin production in A. mediterranei, a phenomenon known as the "nitrate-stimulating effect" (NSE).[5]
-
Precursors and Inducers: The addition of precursors can significantly enhance the production of specific secondary metabolites. For instance, ferulic acid is the precursor for natural vanillin production in Amycolatopsis sp.[3]
Physical Fermentation Parameters
The physical environment within the fermenter must be tightly controlled to ensure optimal growth and production.
-
pH: The optimal pH for secondary metabolite production varies between species and products. For vancomycin production by A. orientalis, a pH of 7.6 is optimal.[4][9] For rifamycin B production, controlling the pH at 6.5 for the initial phase and then shifting to 7.0 can increase the yield.[10][11]
-
Temperature: Most Amycolatopsis species are mesophilic. A temperature of 29°C has been found to be optimal for vancomycin production.[4][9]
-
Agitation and Aeration: Adequate oxygen supply is crucial for these aerobic bacteria. An agitation rate of 255 rpm and a medium-to-air ratio of less than 1:10 were found to be optimal for vancomycin production.[4][9] For rifamycin B, adjusting aeration to 1 vvm initially and then controlling dissolved oxygen (DO) at 30% saturation can enhance production.[10][11]
Fed-Batch Fermentation
Fed-batch strategies are commonly employed to maintain optimal nutrient concentrations, avoid substrate inhibition, and prolong the production phase. For rifamycin SV production, iterative glucose supplementation during the logarithmic and mid-to-late exponential growth phases significantly increases the yield.[5][8] Similarly, in the production of natural vanillin, a fed-batch approach with a ferulic acid feeding solution is used to achieve high titers.[12]
Metabolic Engineering
Genetic modification of Amycolatopsis strains is a powerful tool for enhancing secondary metabolite production. Key strategies include:
-
Deletion of Competing Pathways: Deleting genes involved in the degradation of the desired product can significantly increase its accumulation. For example, deleting the vanillin dehydrogenase gene (vdh) in Amycolatopsis sp. decreased vanillin degradation by over 90%.[3]
-
Overexpression of Biosynthetic Genes: Increasing the expression of genes directly involved in the biosynthetic pathway of the target metabolite can boost production. Constitutive expression of the feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) genes eliminated an adaptation phase and increased vanillin production.[3]
Data Presentation: Quantitative Fermentation Data
The following tables summarize quantitative data from various studies on the fermentation of Amycolatopsis secondary metabolites.
Table 1: Optimization of Vancomycin Production by Amycolatopsis orientalis
| Parameter | Optimized Value | Reference |
| pH | 7.6 | [4][9] |
| Temperature | 29°C | [4][9] |
| Inoculum Size | 4.5% | [4][9] |
| Agitation | 255 rpm | [4][9] |
| Aeration (Medium:Air) | < 1:10 | [4][9] |
| Carbon Source | 10 g/L Crude Glycerol | [4] |
| Nitrogen Source | 30 g/L Soybean Flour | [4] |
| Resulting Vancomycin Titer | 46.38 µg/mL | [4] |
Table 2: Enhancement of Natural Vanillin Production in Amycolatopsis sp. through Metabolic Engineering
| Strain/Condition | Key Genetic Modification(s) | Final Vanillin Titer (g/L) | Molar Yield (%) | Reference |
| Wild-Type | - | ~17 | ~75 | [3] |
| vdh Deletion Mutant | Deletion of vanillin dehydrogenase gene | >19 | 80.9 | [3] |
| vdh Deletion + ech & fcs Overexpression | Constitutive expression of vanillin biosynthesis genes | 19.3 | 94.9 | [3] |
| Improved Feeding Strategy | Optimized ferulic acid feeding | 22.3 | Lower than 94.9 | [3] |
| Wild-Type (another study) | - | 10.60 | - | [12] |
| ΔvdhΔphdB Mutant | Deletion of two byproduct-forming enzyme genes | 20.44 | - | [12] |
Table 3: Improvement of Rifamycin B and SV Production in Amycolatopsis mediterranei
| Strain/Condition | Strategy | Final Titer (g/L) | Fold Increase | Reference |
| Strain N1 in F1 medium | Baseline | 1.15 | - | [13] |
| Variant NCH in F1 + 1.8% KNO₃ | Medium Optimization | - | 5.8 | [13] |
| Variant NCH in F2 medium | Medium Optimization | 7.85 | 6.8 | [13] |
| Variant NCH in F2 + 1.2% KNO₃ | Medium Optimization | - | 10.2 | [13] |
| Variant NCH in F2 + 0.4% NH₄NO₃ | Medium Optimization | 11.99 | 10.4 | [13] |
| Strain U32 with Glucose Supplementation | Fed-Batch | - | 280.72% (vs. no glucose) | [5] |
| Strain U32 with Multiple Glucose Additions | Fed-Batch | - | 354.3% (vs. no glucose) | [5][8] |
| Optimized Fermentor Conditions | Process Optimization | 19.4 | 159% (vs. initial fermentor run) | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the fermentation of Amycolatopsis secondary metabolites.
Protocol for Shake Flask Fermentation of Vancomycin
Objective: To cultivate Amycolatopsis orientalis in shake flasks for the production of vancomycin.
Materials:
-
Amycolatopsis orientalis strain (e.g., ATCC 19795)
-
Spore suspension of A. orientalis
-
Basal chemically-defined fermentation medium:
-
MgSO₄·7H₂O: 0.6 g/L
-
KH₂PO₄: 3.5 g/L
-
Asparagine: 2.0 g/L
-
Glycerol: 10 g/L
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer: 21.0 g/L
-
Trace salts solution: 1 mL/L (containing 1.0 g/L FeSO₄·7H₂O, 1.0 g/L MnCl₂·4H₂O, 1.0 g/L ZnSO₄·H₂O, 1.0 g/L CaCl₂)
-
-
500 mL baffled shake flasks
-
Incubator shaker
Procedure:
-
Prepare the basal fermentation medium and adjust the pH to 7.0 before autoclaving.
-
Dispense 50 mL of the sterile medium into each 500 mL shake flask.
-
Inoculate the flasks with a spore suspension of A. orientalis to an initial optical density at 600 nm (OD₆₀₀) of 0.15.[7]
-
Incubate the flasks at 28°C with agitation at 150 rpm for 96 hours.[7]
-
At regular intervals, withdraw samples aseptically for analysis of cell growth (OD₆₀₀), pH, and vancomycin concentration.
Protocol for Fed-Batch Fermentation of Natural Vanillin
Objective: To produce high titers of natural vanillin from ferulic acid using a fed-batch fermentation strategy with Amycolatopsis sp.
Materials:
-
Amycolatopsis sp. strain (e.g., CCTCC NO: M2011265)
-
Fermentation medium (e.g., Bennet medium or Yeast Extract Malt Extract medium)
-
3 L bioreactor
-
Ferulic acid solution (100 g/L in 0.5 M NaOH)
-
pH controller and probes
-
Temperature controller
Procedure:
-
Growth Phase: a. Sterilize the 3 L bioreactor containing 1.5 L of fermentation medium. b. Inoculate the bioreactor with a seed culture of Amycolatopsis sp. c. Maintain the temperature at 30°C and the pH at 7.2.[12] d. Grow the culture until it reaches the stationary phase.
-
Production Phase (Fed-Batch): a. Initiate the production phase by adding 150-200 mL of the ferulic acid solution to achieve an initial concentration of 8.0 g/L in the culture medium.[12] b. Increase the temperature to 35°C and control the pH at 8.0.[12] c. Monitor the concentration of ferulic acid in the medium. d. When the ferulic acid is depleted, feed the culture with the ferulic acid solution to maintain its availability for biotransformation into vanillin.[12] e. Continue the fed-batch process and collect samples periodically to measure biomass, vanillin, and byproduct (e.g., vanillic acid) concentrations.
Protocol for RNA Isolation and RT-PCR Analysis
Objective: To analyze the expression of genes involved in secondary metabolite biosynthesis in Amycolatopsis.
Materials:
-
Amycolatopsis fermentation broth
-
TE buffer (50 mM Tris, 10 mM EDTA; pH 8.0)
-
RNA isolation kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers for target genes
-
Real-time PCR system
Procedure:
-
Harvest cells from 1 mL of fermentation broth by centrifugation (13,000 x g for 20 min at 4°C).[3]
-
Resuspend the cell pellet in 800 µL of TE buffer.[3]
-
Isolate total RNA using a suitable RNA isolation protocol or commercial kit.[3]
-
Treat the isolated RNA with DNase I to remove any contaminating DNA.[3]
-
Purify the RNA.[3]
-
Synthesize cDNA from the purified RNA using reverse transcriptase.
-
Perform real-time PCR (RT-PCR) using the synthesized cDNA as a template and specific primers for the genes of interest to quantify their expression levels.
Signaling Pathways and Experimental Workflows
The regulation of secondary metabolite biosynthesis in Amycolatopsis is a complex process involving both global and pathway-specific regulators. Understanding these pathways is crucial for the rational design of strain improvement strategies.
Regulation of Rifamycin Biosynthesis in A. mediterranei
The global nitrogen regulator GlnR plays a central role in the nitrate-stimulating effect on rifamycin production.[5][9] GlnR activates the transcription of the rifamycin biosynthetic gene cluster both directly and indirectly.[4][9] It directly binds to the promoter regions of rifZ (a pathway-specific activator) and rifK (encoding the synthase for the starter unit, 3-amino-5-hydroxybenzoic acid - AHBA).[4][9] By activating rifZ, GlnR indirectly upregulates the entire rif cluster.[4]
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative genomics and transcriptomics analyses provide insights into the high yield and regulatory mechanism of Norvancomycin biosynthesis in Amycolatopsis orientalis NCPC 2-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei [frontiersin.org]
- 10. Complete genome sequence and comparative genomic analyses of the vancomycin-producing Amycolatopsis orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amycolatopsin C Stability in Solution
Welcome to the technical support center for Amycolatopsin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: While specific stability data for this compound is limited in publicly available literature, based on the behavior of related macrolide antibiotics, the primary factors influencing its stability in solution are expected to be pH, temperature, and exposure to light.[1][2][3][4][5][6][7] Oxidative degradation can also be a concern for complex molecules.[8][9][10][11][12]
Q2: What is the recommended pH range for storing this compound solutions?
A2: For many macrolide antibiotics, optimal stability is observed in the neutral to slightly alkaline pH range (pH 7-8.5).[13] Acidic conditions (low pH) tend to accelerate the degradation of the macrolide structure.[4][6][7][9][14] For instance, some macrolides degrade significantly faster at pH values below 5.0.[6] Therefore, it is recommended to prepare and store this compound solutions in buffers within a neutral pH range.
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: To maximize stability, it is recommended to store stock solutions of this compound at low temperatures, such as -20°C or -80°C, and protected from light.[15][16] For short-term storage of working solutions, refrigeration at 4°C is often suitable, but stability should be verified for the specific experimental timeframe.[15] Avoid repeated freeze-thaw cycles, as this can degrade the compound. Aliquoting stock solutions into smaller, single-use volumes is a good practice.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules, including some antibiotics, are susceptible to photodegradation.[17][18][19][20][21] It is best practice to assume that this compound may be light-sensitive. Therefore, solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light exposure.[17] Experiments should also be conducted with minimal light exposure where possible.
Q5: What are the common signs of this compound degradation?
A5: Degradation of this compound can be monitored by a decrease in its concentration over time, which can be measured using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23][24][25][26][27][28][29][30][31] The appearance of new peaks in the chromatogram is indicative of the formation of degradation products.[13][23][25][27][28] Physical changes, such as a change in the color or clarity of the solution, may also suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my assay. | Degradation of this compound in the experimental solution. | - Prepare fresh solutions of this compound from a new stock vial. - Verify the pH of your experimental buffer and adjust to a neutral range if possible. - Minimize the exposure of your solutions to light and elevated temperatures. - Perform a stability check of this compound under your specific experimental conditions using HPLC or LC-MS. |
| Inconsistent results between experiments. | Instability of this compound stock or working solutions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Ensure consistent storage conditions (temperature and light protection) for all solutions. |
| Appearance of unknown peaks in my HPLC/LC-MS analysis. | Formation of degradation products. | - Review the storage and handling procedures for your this compound solutions. - Compare the chromatograms of fresh and aged solutions to identify degradation peaks. - Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[5][25][28] |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of Macrolide Antibiotics in Aqueous Solution at 37°C
| pH | Half-life (t½) of Clarithromycin (hours)[4] | Half-life (t½) of Erythromycin (hours)[4] | Half-life (t½) of this compound (hours) - [Your Data Here] |
| 1.39 | 0.28 | ~0.0008 | |
| 5.0 | > 24 | ~1 | |
| 7.0 | > 24 | > 24 | |
| 8.0 | > 24 | > 24 |
Table 2: Effect of Temperature on the Stability of Macrolide Antibiotics in Neutral Buffer (pH 7)
| Temperature (°C) | % Degradation of Roxithromycin after 24h[5] | % Degradation of Tylosin after 24h[5] | % Degradation of this compound after 24h - [Your Data Here] |
| 4 | < 5% | < 10% | |
| 25 (Room Temp) | ~10% | ~20% | |
| 37 | ~15% | ~35% | |
| 75 | > 50% | > 80% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound under various conditions.
1. Materials:
- This compound powder
- High-purity water (e.g., Milli-Q)
- Organic solvent for stock solution (e.g., DMSO, ethanol)
- Buffers of various pH values (e.g., phosphate-buffered saline for pH 7.4, citrate buffer for acidic pH, borate buffer for alkaline pH)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Temperature-controlled incubator/water bath
- Photostability chamber (optional)
- Amber and clear vials
2. Preparation of Stock Solution:
- Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in an appropriate organic solvent.
- Aliquot the stock solution into single-use amber vials and store at -80°C.
3. Preparation of Working Solutions:
- Dilute the stock solution with the desired buffer to the final working concentration (e.g., 100 µg/mL).
- Prepare separate working solutions for each condition to be tested (e.g., different pH, temperature, light exposure).
4. Stability Study:
- pH Stability: Incubate the working solutions at a constant temperature (e.g., 37°C) in different pH buffers.
- Temperature Stability: Incubate the working solution in a neutral pH buffer at various temperatures (e.g., 4°C, 25°C, 37°C).
- Photostability: Expose a working solution in a clear vial to a controlled light source, while a control sample is kept in the dark (wrapped in aluminum foil) at the same temperature.[17][18][19][20][21]
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
5. Analysis:
- Analyze the aliquots by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
- Monitor for the appearance of new peaks, which indicate degradation products.
6. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Calculate the degradation rate constant and the half-life (t½) of this compound under each condition.
Protocol 2: Example HPLC Method for Macrolide Analysis
This is a general HPLC method that can be used as a starting point for the analysis of this compound. Method optimization will be required.
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.
-
Column Temperature: 30°C
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. usgs.gov [usgs.gov]
- 3. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. academic.oup.com [academic.oup.com]
- 7. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 8. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 10. Elimination of macrolides in water bodies using photochemical oxidation [aimspress.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 3 Important Photostability Testing Factors [sampled.com]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. q1scientific.com [q1scientific.com]
- 22. researchgate.net [researchgate.net]
- 23. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry [mdpi.com]
- 30. files.core.ac.uk [files.core.ac.uk]
- 31. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
Technical Support Center: Troubleshooting Inconsistent Results in Antimycobacterial Assays
Welcome to the technical support center for antimycobacterial assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues that lead to inconsistent and unreliable results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Find answers to common questions and step-by-step guidance to resolve issues you may be encountering in your antimycobacterial assays.
Inoculum Preparation and Standardization
Question 1: My MIC (Minimum Inhibitory Concentration) results are highly variable between experiments. What could be the primary cause related to my inoculum?
Answer: Inconsistent inoculum is one of the most significant sources of variability in antimicrobial susceptibility testing (AST).[1] Failure to properly standardize the initial microbial inoculum can lead to significant variations in results.[1]
Key Factors to Address:
-
Mycobacterial Aggregation: Mycobacteria have a tendency to clump together due to their lipid-rich cell walls. This aggregation prevents the uniform distribution of bacilli, leading to well-to-well variability in microplate-based assays.[2][3]
-
Troubleshooting:
-
Vortexing with Glass Beads: Break up clumps by vortexing the bacterial suspension with sterile glass beads.
-
Filtration: Passing the bacterial culture through a filter (e.g., a 5 µm syringe filter) can effectively remove clumps and create a more homogenous single-cell suspension. This method has been shown to yield higher reproducibility and lower variability compared to vortexing or gravitational settling.[3]
-
Use of Detergents: Incorporating a small amount of a non-bacteriostatic detergent like Tween 80 (typically 0.05%) in the culture medium can help reduce clumping.
-
-
-
Incorrect Inoculum Density: The density of the bacterial suspension is critical for reproducible results.[4]
-
Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs (appearing more resistant).[1]
-
Too low an inoculum may result in falsely low MICs (appearing more susceptible).[1]
-
Troubleshooting:
-
McFarland Standards: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli.[1] This is the most frequently used standard in clinical microbiology.[1]
-
Spectrophotometry: For a more precise method, use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension. The acceptable absorbance range for a 0.5 McFarland standard is typically 0.08 to 0.13 at a wavelength of 600 nm.[1]
-
-
-
Inconsistent Bacterial Growth Phase: Bacteria should ideally be in the logarithmic phase of growth to ensure metabolic consistency and uniform susceptibility to antimicrobial agents.[1]
-
Troubleshooting: Use cultures that have been recently grown and are actively dividing. Avoid using cultures from the stationary phase.
-
Question 2: How can I standardize my inoculum preparation workflow to improve reproducibility?
Answer: A standardized workflow is essential. Below is a recommended protocol and a corresponding workflow diagram.
-
Culture Preparation: Grow mycobacteria in an appropriate liquid medium (e.g., Middlebrook 7H9 with ADC or OADC supplement and 0.05% Tween 80) to mid-log phase.
-
Clump Removal (Dispersion):
-
Transfer the culture to a sterile tube containing 3-5 sterile glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the suspension to settle for 5-10 minutes to let larger, undispersed clumps settle to the bottom.[3]
-
Optional but Recommended: For high-throughput screening, filter the supernatant through a 5-µm syringe filter to obtain a single-cell suspension.[3]
-
-
Density Adjustment:
-
Final Dilution: Dilute the standardized suspension to the final concentration required for your specific assay (e.g., a 1:100 dilution for certain MIC methods).[4]
References
dealing with challenges in the analysis of glycosylated natural products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of glycosylated natural products.
I. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the extraction, purification, and analysis of glycosylated natural products.
Extraction and Purification Issues
Problem: Low Yield of Glycosylated Natural Product During Extraction
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Cell Lysis | Ensure complete disruption of plant or microbial cells. Optimize the lysis method (e.g., grinding in liquid nitrogen, sonication, enzymatic digestion) and ensure the lysis buffer is appropriate for your sample.[1] |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal for your target glycoside. Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the most efficient solvent system. For flavonoids, a methanol-water (60:40, v/v) mixture with sonication has been shown to be effective. |
| Degradation of Glycosides | Glycosidic bonds can be labile under harsh extraction conditions (e.g., high temperatures, strong acids or bases). Use milder extraction conditions, such as room temperature extraction, and avoid extreme pH values. |
| Poor Phase Separation in Liquid-Liquid Extraction (LLE) | Emulsions can form, trapping the analyte. To break emulsions, try adding brine, centrifuging the mixture, or gently swirling instead of vigorous shaking.[2] Alternatively, consider using solid-phase extraction (SPE). |
| Analyte Loss During Solid-Phase Extraction (SPE) | The analyte may not be retained on the sorbent, or it may not be eluting properly. Ensure the sorbent chemistry is appropriate for your analyte's polarity. Optimize the loading, washing, and elution solvents. Collect and analyze all fractions (flow-through, wash, and elution) to determine where the analyte is being lost.[3][4][5][6][7] |
Problem: Co-elution of Contaminants During HPLC Purification
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | The stationary phase may not be providing sufficient selectivity. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl, HILIC) to find one that provides better resolution. |
| Suboptimal Mobile Phase Composition | The mobile phase composition (organic solvent, aqueous phase, additives) may not be optimal for separation. Systematically vary the gradient slope, organic modifier (e.g., acetonitrile vs. methanol), and pH to improve resolution. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or sample concentration. |
| Temperature Fluctuations | Inconsistent column temperature can cause retention time shifts and affect resolution. Use a column oven to maintain a constant temperature. |
Analytical Instrumentation Issues
Problem: Poor Sensitivity or Signal Intensity in LC-MS Analysis
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the analyte. Improve sample cleanup using SPE or optimize the chromatographic separation to resolve the analyte from interfering compounds. |
| Inappropriate Ionization Source/Parameters | The electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal. Tune the ion source parameters using a standard solution of your analyte or a similar compound. |
| Use of Non-Volatile Buffers | Buffers like phosphate are not compatible with MS. Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate. |
| Analyte Degradation in the Ion Source | Some glycosides can be thermally labile and may degrade in the ion source. Reduce the source temperature and capillary voltage. |
Problem: Inconsistent or Unstable Signal in NMR Analysis
Possible Causes & Solutions:
| Cause | Solution |
| Poor Sample Solubility | The sample is not fully dissolved in the NMR solvent, leading to broad lines and inconsistent signal. Ensure the sample is completely dissolved. If necessary, use a different deuterated solvent or a solvent mixture. |
| Presence of Paramagnetic Impurities | Paramagnetic metal ions can cause significant line broadening. Treat the sample with a chelating agent like Chelex or pass it through a short column of silica gel. |
| Inhomogeneous Magnetic Field | The magnetic field is not uniform across the sample, resulting in distorted peak shapes. Shim the spectrometer before acquiring data. |
| Temperature Instability | Fluctuations in temperature can cause chemical shift drift. Allow the sample to equilibrate to the spectrometer's temperature before starting the experiment and use a temperature-controlled probe. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to remove the glycan moiety for aglycone identification?
A1: Both enzymatic and chemical methods can be used for deglycosylation, and the best method depends on the nature of your glycoside and the downstream analysis.
-
Enzymatic Deglycosylation: This is generally a milder approach. PNGase F is a commonly used enzyme for releasing N-linked glycans. For O-linked glycans, a mixture of enzymes may be required. Enzymatic methods are highly specific and proceed under gentle conditions, preserving the integrity of the aglycone.[8]
-
Chemical Deglycosylation: Acid hydrolysis (e.g., with trifluoroacetic acid - TFA) is a common method for cleaving glycosidic bonds. However, it can be harsh and may degrade the aglycone. The trifluoromethanesulfonic acid (TFMS) method is another chemical approach that can remove both N- and O-linked glycans, but it is a strong acid and requires careful handling.[9]
Comparison of Deglycosylation Methods
| Method | Advantages | Disadvantages |
| Enzymatic (e.g., PNGase F) | High specificity, mild reaction conditions, aglycone remains intact. | Can be expensive, may not be effective for all glycosidic linkages, requires optimization of reaction conditions. |
| Chemical (e.g., TFA, TFMS) | Broad applicability to various glycosidic bonds, relatively inexpensive. | Harsh conditions can lead to degradation of the aglycone, can be non-specific, may require subsequent purification steps.[9][10] |
Q2: How can I determine the position of the glycosidic linkage?
A2: The position of the glycosidic linkage can be determined using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry can provide information about the linkage through the fragmentation pattern of the glycoside. Cross-ring cleavages can be particularly informative for determining linkage positions.
-
NMR Spectroscopy: 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are powerful for determining connectivity between the anomeric proton of the sugar and a carbon in the aglycone, thus establishing the linkage position. NOESY (Nuclear Overhauser Effect Spectroscopy) can also provide through-space correlations that help define the linkage.
Q3: My mass spectrum of the glycoside is very complex. How can I simplify the interpretation?
A3: The complexity of mass spectra of glycosides arises from the heterogeneity of glycan structures and multiple fragmentation pathways. Here are some tips for interpretation:
-
Look for characteristic neutral losses: The loss of sugar moieties results in specific neutral loss fragments.
-
Identify oxonium ions: These are fragment ions derived from the sugar units and can help identify the monosaccharide composition.
-
Use derivatization: Permethylation of the glycan can simplify fragmentation patterns and improve ionization efficiency.
-
Perform MSn experiments: Multiple stages of fragmentation can help to sequentially break down the glycan and determine its structure.
Common Neutral Losses in Mass Spectrometry of Glycans
| Monosaccharide | Neutral Loss (m/z) |
| Hexose (e.g., Glucose, Galactose) | 162 |
| Deoxyhexose (e.g., Fucose, Rhamnose) | 146 |
| Pentose (e.g., Xylose, Arabinose) | 132 |
| N-Acetylhexosamine (HexNAc) | 203 |
| N-Acetylneuraminic acid (NeuAc) | 291 |
Q4: How do I start interpreting the NMR spectrum of my glycosylated natural product?
A4: A systematic approach is key to interpreting the NMR spectra of glycosides.
-
Identify the anomeric protons/carbons: Anomeric protons typically resonate in the range of 4.5-5.5 ppm in the ¹H NMR spectrum, while anomeric carbons appear between 90-110 ppm in the ¹³C NMR spectrum.[3]
-
Use 2D NMR to connect the spins:
-
COSY (Correlation Spectroscopy): Trace the proton-proton couplings within each sugar ring, starting from the anomeric proton.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations. This is crucial for determining the linkages between sugar units and the connection to the aglycone.[11][12]
-
-
Compare chemical shifts to databases: Compare the observed ¹H and ¹³C chemical shifts to literature values or databases for known monosaccharides to identify the sugar units.
Typical ¹H and ¹³C NMR Chemical Shift Ranges for Monosaccharides
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Anomeric Protons | 4.5 - 5.5 | - |
| Other Sugar Ring Protons | 3.0 - 4.5 | - |
| Anomeric Carbons | - | 90 - 110 |
| Other Sugar Ring Carbons | - | 60 - 85 |
III. Experimental Protocols
Enzymatic Deglycosylation of a Glycosylated Natural Product using PNGase F (for N-linked glycans)
Materials:
-
Glycosylated natural product sample
-
PNGase F enzyme
-
Denaturing Buffer (e.g., containing SDS and DTT)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.5)
-
NP-40 or Triton X-100 (non-ionic detergent)
-
Water bath or incubator at 37°C
-
Heating block or water bath at 95-100°C
Protocol (Denaturing Conditions):
-
Sample Preparation: Dissolve up to 50 µg of the glycosylated natural product in water to a final volume of 12 µL.
-
Denaturation: Add 1 µL of 5% SDS and 1 µL of 1M DTT. Heat the sample at 95°C for 5 minutes.
-
Cooling: Cool the sample to room temperature for 5 minutes.
-
Buffer and Detergent Addition: Add 2 µL of 0.5M sodium phosphate buffer (pH 7.5) and 2 µL of 10% NP-40. Mix gently.
-
Enzyme Addition: Add 2 µL of PNGase F.
-
Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.
-
Analysis: The deglycosylated aglycone and the released glycans can be analyzed by techniques such as HPLC, LC-MS, or SDS-PAGE (for glycoproteins).
Protocol (Non-denaturing Conditions):
-
Sample Preparation: Dissolve up to 20 µg of the glycosylated natural product in 50mM ammonium bicarbonate (pH 7.8) to a final volume of 18 µL.
-
Enzyme Addition: Add 2 µL of PNGase F.
-
Incubation: Incubate at 37°C for 2-18 hours. Note that longer incubation times and a higher enzyme concentration may be required compared to denaturing conditions.
-
Analysis: Proceed with the desired analytical method.
General Protocol for HPLC-UV Quantification of Glycosylated Flavonoids
Materials:
-
Plant extract containing glycosylated flavonoids
-
Reference standards of the target glycosylated flavonoids
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Syringe filters (0.45 µm)
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of the glycosylated flavonoids of known concentrations in methanol or a suitable solvent.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., 60% methanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 10% B
-
5-30 min: 10-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for the target flavonoids (e.g., 280 nm or 350 nm).
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Inject the sample extract and determine the peak area of the target glycosylated flavonoid.
-
Calculate the concentration of the glycosylated flavonoid in the sample using the calibration curve.
-
IV. Visualizations
Workflow for the Analysis of Glycosylated Natural Products
References
- 1. researchgate.net [researchgate.net]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. welch-us.com [welch-us.com]
- 4. m.youtube.com [m.youtube.com]
- 5. hawach.com [hawach.com]
- 6. silicycle.com [silicycle.com]
- 7. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 8. Enzymatic β-elimination in natural product O- and C-glycoside deglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Quantification of N-Linked Glycans by Reference to Exogenous Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Enhancing Secondary Metabolite Yield from Amycolatopsis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amycolatopsis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you enhance the yield of valuable secondary metabolites from this important genus of actinomycetes.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the cultivation of Amycolatopsis and the production of its secondary metabolites, including vancomycin and rifamycin.
Frequently Asked Questions (FAQs)
Q1: My Amycolatopsis culture is growing well, but the yield of my target secondary metabolite is low. What are the initial steps I should take to troubleshoot this?
A1: Low secondary metabolite yield with good biomass production is a common issue. Here’s a logical workflow to diagnose and address the problem:
-
Verify Culture Purity: Contamination can divert resources from secondary metabolism. Re-streak your culture on selective agar to ensure purity.
-
Optimize Culture Conditions: Secondary metabolism is often sensitive to environmental parameters. Systematically evaluate and optimize pH, temperature, aeration, and agitation speed. For example, for vancomycin production by Amycolatopsis orientalis, optimal conditions have been reported as a pH of 7.6, a temperature of 29°C, and an agitation of 255 rpm.[1][2]
-
Review Medium Composition: The balance of carbon and nitrogen sources is critical. Ensure essential precursors for your target metabolite are not limiting. For instance, phosphate limitation has been shown to increase vancomycin production.[3]
-
Check Inoculum Quality: The age and size of the inoculum can significantly impact production. Use a fresh, actively growing seed culture. An optimal inoculum size for vancomycin production has been found to be 4.5%.[1]
Q2: I am observing batch-to-batch inconsistency in my fermentation yields. What could be the cause?
A2: Batch-to-batch variability often stems from subtle inconsistencies in starting materials or procedures.
-
Raw Material Quality: Ensure the quality and consistency of your media components, especially complex nitrogen sources like yeast extract or peptone, which can vary between suppliers and even lots.
-
Inoculum Standardization: Standardize your inoculum preparation, including the age of the seed culture and the number of cells or spore concentration.
-
Precise Control of Fermentation Parameters: Minor fluctuations in pH, temperature, or dissolved oxygen can have a significant impact. Ensure your monitoring and control systems are accurately calibrated.
Q3: How can I improve the yield of vancomycin from Amycolatopsis orientalis?
A3: Several strategies can be employed to enhance vancomycin production:
-
Media Optimization: The choice of carbon and nitrogen sources is crucial. While glucose is a common carbon source, glycerol has also been shown to support high vancomycin yields.[4][5] Specific amino acids like glycine, phenylalanine, tyrosine, and arginine can also boost production.[3]
-
Genetic Engineering: Overexpression of MbtH-like proteins, which are involved in nonribosomal peptide synthesis, has been shown to increase vancomycin yield by 60-80%.[6]
-
Process Parameter Control: Maintaining optimal pH (around 7.0-7.6) and dissolved oxygen tension (DOT) at 20-30% are key factors for high-yield vancomycin fermentation.[7][8]
Q4: What are the key strategies for enhancing rifamycin B production in Amycolatopsis mediterranei?
A4: To boost rifamycin B yields, consider the following approaches:
-
Strain Selection and Morphology: There is a correlation between colony morphology and rifamycin B productivity. Selecting orange-red, rosette-shaped colonies can lead to higher yields.[9][10]
-
Fed-Batch Fermentation: A fed-batch strategy with the addition of glucose and a nitrogen source like yeast extract or soytone during the fermentation can significantly increase the final titer.[10][11]
-
Genetic Manipulation: Deletion of the rifQ gene, which inhibits rifamycin export, can lead to a 62% increase in the production of rifamycin derivatives.[12][13] Overexpression of the rifO gene has also been shown to enhance production.[12][13]
-
Oxygen Supply: Enhancing oxygen availability, for instance by expressing the Vitreoscilla hemoglobin (vhb) gene, can improve the production of rifamycin B, which is an oxygen-dependent process.[14]
Troubleshooting Specific Issues
Issue 1: Low Vancomycin Yield
-
Possible Cause: Sub-optimal media composition.
-
Troubleshooting Step: Systematically test different carbon sources (e.g., glucose vs. glycerol) and nitrogen sources (e.g., different peptones, yeast extracts, or defined amino acid mixtures). For example, increasing glucose concentration up to 15 g/L has been shown to increase vancomycin production.[4]
-
Possible Cause: Inappropriate fermentation pH.
-
Troubleshooting Step: Implement pH control during fermentation. A pH of 7.0 to 7.6 is generally optimal for vancomycin production.[1][7]
-
Possible Cause: Poor oxygen supply.
-
Troubleshooting Step: Monitor and control the dissolved oxygen tension (DOT). Maintaining a DOT of 20-30% can significantly improve yield.[7]
Issue 2: Low Rifamycin B Yield
-
Possible Cause: Inconsistent inoculum.
-
Troubleshooting Step: Select for a specific colony morphology known to be a high producer (e.g., orange-red, rosette-shaped colonies).[9][10]
-
Possible Cause: Nutrient limitation during fermentation.
-
Troubleshooting Step: Implement a fed-batch strategy. Adding glucose and a nitrogen source like yeast extract at specific time points during the fermentation can overcome nutrient depletion and enhance yield.[11]
-
Possible Cause: Feedback inhibition or export limitation.
-
Troubleshooting Step: Consider genetic modification. Deleting the rifQ gene, which is involved in feedback regulation of rifamycin export, can increase production.[12][13][15]
Quantitative Data on Yield Enhancement
The following tables summarize the reported improvements in secondary metabolite yields using various enhancement strategies.
Table 1: Enhancement of Vancomycin Yield in Amycolatopsis orientalis
| Enhancement Strategy | Strain | Improvement in Yield | Reference |
| Genetic Engineering | |||
| Overexpression of MbtH-like protein (Vcm11) | A. orientalis | 60% increase | [6] |
| Overexpression of non-cognate MbtH-like protein (CloY) | A. orientalis | 80% increase | [6] |
| Fermentation Optimization | |||
| Optimized pH (7.6), Temp (29°C), Inoculum (4.5%), Agitation (255 rpm) | A. orientalis | Optimized to 11.5 g/L | [1][7] |
| Controlled pH (7.0) and DOT (20-30%) | A. orientalis KCCM-10836P | 11.5 g/L | [7][8] |
| Media Optimization | |||
| Glucose (15 g/L) | A. orientalis | 7.8 ppm | [4] |
| Glycerol (10 g/L) | A. orientalis | 4.01 ppm | [4] |
| Crude glycerol (10 g/L) and soybean flour (30 g/L) | A. orientalis ATCC 19795 | 46.38 mcg/mL | [2] |
Table 2: Enhancement of Rifamycin B and its Derivatives Yield in Amycolatopsis mediterranei
| Enhancement Strategy | Strain | Improvement in Yield | Reference |
| Genetic Engineering | |||
| Deletion of rifQ gene | A. mediterranei S699 DCO36 | 62% increase in 24-desmethyl rifamycin B | [12][13] |
| Overexpression of rifO gene | A. mediterranei S699 DCO36 | 27% increase in 24-desmethyl rifamycin B | [12][13] |
| Expression of Vitreoscilla hemoglobin (vhb) gene | A. mediterranei | 2.2-fold higher rifamycin B production | [14] |
| Fed-Batch Fermentation | |||
| Fed-batch addition of 12% glucose | A. mediterranei NCH | 120% increase | [11] |
| Fed-batch addition of 3% soytone and 5% glucose syrup | A. mediterranei | 116% increase (up to 16.2 g/L) | |
| Media Optimization | |||
| Addition of 0.1% yeast extract after 2 days | A. mediterranei | 70% increase (from 1.15 to 1.95 g/L) | [9] |
| Replacement of (NH4)2SO4 with 1.8% KNO3 | A. mediterranei | 154% increase (from 1.15 to 2.92 g/L) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enhancement of secondary metabolite production in Amycolatopsis.
Protocol 1: General Fermentation Protocol for Vancomycin Production
This protocol is a general guideline for batch fermentation of Amycolatopsis orientalis for vancomycin production.
1. Media Preparation:
-
Seed Medium: Prepare a suitable seed medium (e.g., Tryptic Soy Broth).
-
Production Medium: Prepare a chemically defined production medium containing:
-
Carbon source: Glucose (10-15 g/L) or Glycerol (10 g/L)
-
Nitrogen source: Asparagine (2.0 g/L), and a mixture of growth-promoting amino acids (e.g., glycine, phenylalanine, tyrosine, arginine).
-
Salts: MgSO4·7H2O (0.6 g/L), KH2PO4 (3.5 g/L).
-
Buffer: MOPS (21.0 g/L).
-
Trace salts solution.
-
-
Adjust the pH to 7.0 before autoclaving.
2. Inoculum Preparation:
-
Inoculate the seed medium with a spore suspension or a vegetative culture of A. orientalis.
-
Incubate at 28-30°C with agitation (e.g., 150 rpm) for 24-48 hours until a dense culture is obtained.
3. Fermentation:
-
Inoculate the production medium with the seed culture to a final concentration of approximately 4.5% (v/v).[1]
-
Incubate the production culture in a fermenter at 29°C with an agitation of 255 rpm.[1]
-
Control the pH at 7.6 and maintain a dissolved oxygen tension (DOT) of 20-30%.[1][7]
-
The fermentation is typically carried out for 96-120 hours.
4. Vancomycin Extraction and Quantification:
-
At the end of the fermentation, adjust the pH of the broth to 2.0 with sulfuric acid and filter to remove biomass.[16][17]
-
The filtrate can be purified using cation exchange chromatography.
-
Quantify vancomycin concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Fed-Batch Fermentation for Enhanced Rifamycin B Production
This protocol describes a fed-batch strategy to improve rifamycin B yield in Amycolatopsis mediterranei.
1. Basal Medium Preparation:
-
Prepare a suitable fermentation medium (e.g., F2m2 medium containing KNO3 as the nitrogen source).
2. Inoculum and Initial Fermentation:
-
Prepare a seed culture of A. mediterranei.
-
Inoculate the production medium and incubate under optimal conditions (e.g., 28°C, appropriate agitation and aeration).
3. Feeding Strategy:
-
Day 2: Add a sterile solution of yeast extract to a final concentration of 0.1%.[11]
-
Day 4: Add a sterile concentrated solution of glucose to a final concentration of 12%.[11]
4. Monitoring and Harvesting:
-
Monitor cell growth and rifamycin B production throughout the fermentation.
-
Harvest the culture when the rifamycin B titer reaches its maximum (typically after 8-10 days).
5. Rifamycin B Extraction:
-
Adjust the pH of the supernatant to 3.5 with HCl.
-
Extract with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in methanol for analysis.[12]
Protocol 3: Genetic Manipulation of Amycolatopsis - Deletion of the rifQ Gene
This protocol provides a general workflow for gene deletion in Amycolatopsis mediterranei using homologous recombination, as adapted from methods for Streptomyces.
1. Construction of the Deletion Cassette:
-
Amplify the upstream and downstream flanking regions of the rifQ gene via PCR from A. mediterranei genomic DNA.
-
Clone the upstream and downstream fragments into a suitable vector (e.g., a temperature-sensitive vector for replication in E. coli and selection in Amycolatopsis) on either side of a selectable marker (e.g., an apramycin resistance cassette).
2. Transformation of Amycolatopsis:
-
Prepare protoplasts of A. mediterranei.
-
Transform the protoplasts with the constructed deletion plasmid via polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium and select for transformants containing the plasmid (e.g., on apramycin-containing plates).
3. Selection for Double Crossover Events:
-
Culture the primary transformants under non-permissive conditions for plasmid replication (e.g., at a higher temperature for a temperature-sensitive plasmid) to select for single-crossover homologous recombinants.
-
To select for the second crossover event (excision of the plasmid), culture the single-crossover mutants in the absence of selection.
-
Screen the resulting colonies for the desired phenotype (e.g., loss of the selectable marker on the plasmid backbone but retention of the marker that replaced the gene of interest) and confirm the gene deletion by PCR analysis.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to enhancing secondary metabolite production in Amycolatopsis.
Caption: Metabolic pathway for the conversion of ferulic acid to vanillin in Amycolatopsis.
Caption: Simplified regulatory pathway of rifamycin B biosynthesis and export in Amycolatopsis mediterranei.
Caption: A logical workflow for troubleshooting low secondary metabolite yield in Amycolatopsis.
References
- 1. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin production in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Increased vancomycin production by overexpression of MbtH-like protein in Amycolatopsis orientalis KFCC10990P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of culture conditions and scale-up to pilot and plant scales for vancomycin production by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 12. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 14. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. EP1612216B1 - Process of purifying vancomycin hydrochloride - Google Patents [patents.google.com]
- 17. Process of purifying vancomycin hydrochloride - Patent 1612216 [data.epo.org]
Technical Support Center: Optimizing Fermentation for Novel Antibiotic Production
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting for challenges encountered during the fermentation process for novel antibiotic discovery and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial parameters to focus on when optimizing fermentation for a new antibiotic? A1: Initially, focus on the fundamental physical and chemical parameters. These include pH, temperature, aeration (dissolved oxygen), agitation speed, and the composition of the fermentation medium, particularly the carbon and nitrogen sources. The interplay between these factors is crucial, as they directly influence microbial growth and metabolite production.
Q2: How does the carbon-to-nitrogen (C/N) ratio impact antibiotic production? A2: The C/N ratio is a critical factor that can act as a metabolic switch. An optimal C/N ratio is essential for directing the microbial metabolism from primary growth towards the secondary metabolic phase, where most antibiotics are synthesized. An imbalanced ratio can lead to the repression of antibiotic synthesis pathways or the production of unwanted byproducts.
Q3: What is the purpose of a two-stage cultivation process? A3: A two-stage process separates the growth phase (biomass accumulation) from the production phase (antibiotic synthesis). The first stage uses a growth-optimized medium to quickly generate a high cell density. The culture is then transferred to a second, production-optimized medium that may be limited in certain nutrients to trigger the secondary metabolism and enhance antibiotic yield.
Q4: How can I determine the optimal harvest time for my antibiotic? A4: The optimal harvest time corresponds to the peak concentration of the antibiotic in the fermentation broth. This is typically determined by creating a time-course profile. Samples should be taken at regular intervals (e.g., every 12-24 hours) throughout the fermentation run and analyzed for antibiotic concentration (e.g., via HPLC) and biomass. The peak of the production curve indicates the ideal time to stop the fermentation.
Q5: Is it better to use a complex or a synthetic defined medium for initial screening? A5: For initial screening of a novel strain, a complex medium (e.g., yeast extract, peptone) is often preferred. Complex media provide a wide range of nutrients and growth factors, increasing the likelihood of successful cultivation and antibiotic production. Once production is established, transitioning to a synthetic or defined medium allows for better control, reproducibility, and easier optimization of individual components.
Troubleshooting Guide
This section addresses specific problems that may arise during fermentation experiments.
Issue 1: Low or No Antibiotic Yield
Possible Causes & Solutions
-
Suboptimal Physical Parameters: The pH, temperature, or dissolved oxygen levels may be outside the optimal range for your specific microbial strain.
-
Solution: Perform optimization experiments for each parameter. Systematically vary pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and temperature (e.g., 25°C, 28°C, 30°C, 32°C) in separate runs to identify the ideal conditions.
-
-
Incorrect Medium Composition: The carbon source, nitrogen source, or essential minerals may be limiting or inhibitory.
-
Solution: Screen different carbon (e.g., glucose, starch, glycerol) and nitrogen (e.g., ammonium sulfate, peptone, soy meal) sources. Use a One-Factor-at-a-Time (OFAT) or Response Surface Methodology (RSM) approach to find the best combination and concentration.
-
-
Genetic Instability of Strain: High-producing strains can sometimes lose their production capabilities over successive generations of subculturing.
-
Solution: Return to an earlier, validated stock culture (e.g., a cryopreserved vial from the master cell bank). Minimize the number of subculturing steps before inoculating the production fermenter.
-
-
Contamination: The presence of a competing microorganism is consuming nutrients or producing inhibitory substances.
-
Solution: Perform a microscopic examination and plate a sample of the broth on a general-purpose agar medium to check for contaminants. If contamination is found, the run must be discarded. Review and reinforce sterile techniques for media preparation, inoculation, and sampling.
-
Caption: A logical workflow for troubleshooting low antibiotic yield.
Issue 2: Inconsistent Batch-to-Batch Results
Possible Causes & Solutions
-
Inoculum Variability: The age, size, or metabolic state of the inoculum can vary significantly.
-
Solution: Standardize the inoculum preparation protocol. Use a consistent seed culture volume, cell density (measured by optical density), and incubation time.
-
-
Raw Material Inconsistency: Complex media components (e.g., yeast extract, peptone) can have lot-to-lot variations.
-
Solution: Test new lots of raw materials on a small scale before use in large-scale fermentations. If possible, purchase large quantities from a single lot. Consider transitioning to a chemically defined medium for maximum consistency.
-
-
Inaccurate Process Control: Small deviations in pH, temperature, or nutrient feed rates can lead to large differences in final yield.
-
Solution: Calibrate all probes (pH, DO, temperature) before each fermentation run. Ensure feed pumps are calibrated and delivering the correct volumes.
-
Data Summary Tables
Table 1: General Fermentation Parameters for Antibiotic Production
| Parameter | Typical Range | Importance |
| Temperature | 25 - 37 °C | Affects enzyme kinetics and microbial growth rate. |
| pH | 6.0 - 8.0 | Influences nutrient uptake and enzyme stability. |
| Dissolved Oxygen (DO) | 20 - 60% saturation | Crucial for aerobic organisms; can be a limiting factor. |
| Agitation Speed | 100 - 400 RPM | Ensures homogeneity and improves oxygen transfer. |
| C/N Ratio | 10:1 - 20:1 | Directs metabolism towards secondary metabolite production. |
Note: These are general ranges. The optimum for a specific novel antibiotic must be determined experimentally.
Experimental Protocols
Protocol 1: pH Optimization using Shake Flasks
-
Objective: To determine the optimal pH for antibiotic production by the target microorganism.
-
Materials:
-
Standardized seed culture.
-
Production medium.
-
Shake flasks (250 mL).
-
Buffer solutions (e.g., MES for pH 6.0-6.5, MOPS for pH 6.5-7.9).
-
HCl and NaOH for initial pH adjustment.
-
Incubator shaker.
-
-
Procedure:
-
Prepare 1 liter of production medium.
-
Dispense 100 mL of medium into five separate flasks.
-
Adjust the pH of each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH. Add a suitable buffer to each flask to maintain pH stability.
-
Sterilize the media in all flasks by autoclaving.
-
Inoculate each flask with an identical volume (e.g., 2% v/v) of the standardized seed culture.
-
Incubate all flasks under identical conditions (e.g., 28°C, 200 RPM) for the predetermined fermentation duration (e.g., 7 days).
-
At the end of the incubation period, measure the final pH of each culture.
-
Harvest the broth and analyze for biomass (e.g., dry cell weight) and antibiotic concentration (e.g., HPLC).
-
-
Data Analysis: Plot the antibiotic yield against the initial pH value to identify the optimum.
Technical Support Center: Addressing Cytotoxicity in Primary Screening of Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cytotoxicity during the primary screening of natural products.
Frequently Asked Questions (FAQs)
Q1: What is cytotoxicity and why is it a concern in natural product screening?
A: Cytotoxicity refers to the quality of a substance being toxic to cells. In the context of natural product screening, it is a significant concern because many natural extracts contain compounds that can kill or damage cells non-specifically. This can lead to false-positive results, where an extract appears to be active against a specific target but is simply killing the cells, or false-negative results, where a potentially therapeutic compound's effect is masked by the toxicity of other components in the extract.[1][2] Distinguishing between targeted therapeutic effects and general cytotoxicity is crucial for identifying viable drug candidates.
Q2: How can I differentiate between a true therapeutic hit and a cytotoxic false positive?
A: Differentiating true hits from cytotoxic false positives requires a multi-pronged approach:
-
Counter-screening: A common strategy is to perform a parallel cytotoxicity assay alongside the primary screening assay.[1] This helps to identify extracts that are cytotoxic at the same concentration at which they show activity in the primary assay.
-
Orthogonal Assays: These are assays that measure the same biological endpoint but with a different technology or methodology.[2] If an extract is a true hit, it should show activity in multiple, mechanistically distinct assays.
-
Dose-response analysis: Testing extracts at multiple concentrations can help to distinguish between specific and non-specific effects.[1] A true hit will often display a sigmoidal dose-response curve, while a cytotoxic compound may show a steep drop-off in cell viability.
-
Therapeutic Index (TI): This is the ratio between the toxic dose and the therapeutic dose of a compound. A high TI is desirable. In screening, this can be assessed by comparing the cytotoxicity of an extract in cancer cell lines versus normal, healthy cell lines.[3]
Q3: What are the most common assays to measure cytotoxicity?
A: Several assays are commonly used to measure cytotoxicity, each with its own principles, advantages, and disadvantages. The choice of assay can depend on the specific research question, cell type, and available equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS Assays | Measures the metabolic activity of cells by the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[4] | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. The MTT reagent itself can be cytotoxic.[5] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis (loss of membrane integrity).[6] | Non-destructive to remaining cells, allowing for further analysis. | Can be less sensitive for detecting early-stage apoptosis. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[7] | Highly sensitive, rapid, and has a broad linear range.[5] | Can be affected by compounds that interfere with ATP metabolism. Cannot differentiate between cytostatic and cytotoxic effects.[5] |
| Live/Dead Staining (e.g., Trypan Blue, Propidium Iodide) | Dyes that are excluded by viable cells but can penetrate the compromised membranes of dead cells.[6] | Provides a direct measure of cell viability and membrane integrity. | Often requires manual counting or specialized imaging equipment. |
| High-Content Imaging | Utilizes automated microscopy and image analysis to assess multiple cellular parameters simultaneously, such as nuclear morphology, membrane permeability, and mitochondrial potential.[8] | Provides detailed mechanistic information and can identify subtle cytotoxic effects. | Requires specialized instrumentation and complex data analysis. |
Q4: Can cytotoxicity mask the true activity of a promising compound in a natural product extract?
A: Yes, this is a significant challenge. An extract might contain a potent and specific inhibitor of a therapeutic target, but if it also contains highly cytotoxic compounds, the overall effect observed in a cell-based assay will be cell death.[1] This can lead to the premature dismissal of a potentially valuable extract. Strategies to mitigate this include:
-
Prefractionation: Separating the crude extract into simpler fractions can help to isolate the active, non-cytotoxic compound from the cytotoxic components.[2]
-
Testing at lower concentrations: At lower concentrations, the specific activity of the therapeutic compound may be observable before the cytotoxic effects of other components become dominant.
-
Using cell-free (biochemical) assays: If the molecular target is known, a biochemical assay using a purified protein can be employed to screen for inhibitors without the confounding factor of cell viability.[2]
Troubleshooting Guides
Problem 1: High rate of hits in the primary screen, but most are not confirmed in follow-up assays.
This often indicates a high prevalence of false positives, likely due to cytotoxicity or assay interference.
Troubleshooting Workflow
Caption: Troubleshooting high false-positive rates.
Problem 2: An extract shows promising activity, but also significant cytotoxicity. How do I proceed?
The goal is to determine if the desired activity can be separated from the cytotoxicity.
Deconvolution Strategy
Caption: Strategy for deconvoluting activity and cytotoxicity.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-based)
This protocol provides a general procedure for assessing the cytotoxicity of natural product extracts using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the natural product extracts in culture medium.
-
Remove the old medium from the cells and add 100 µL of the extract dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the extract concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Apoptosis Detection via Caspase-3/7 Activity
This protocol describes the use of a luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the General Cytotoxicity Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Increased luminescence corresponds to increased caspase-3/7 activity and apoptosis.
-
Normalize the results to the vehicle control to determine the fold-change in caspase activity.
-
Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which is often activated by cytotoxic compounds.
Caption: Intrinsic apoptosis pathway activation.
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Analysis of Amycolatopsin C and Standard Tuberculosis Inhibitors
A deep dive into the efficacy and mechanisms of a novel antitubercular agent in contrast to established therapies.
In the ongoing battle against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, the emergence of drug-resistant strains necessitates a continuous search for novel therapeutic agents. Amycolatopsin C, a novel glycosylated macrolactone, has emerged as a promising candidate with potent anti-mycobacterial activity. This guide provides a comprehensive comparison of this compound with first-line anti-tuberculosis drugs—Rifampin, Isoniazid, Ethambutol, and Pyrazinamide—focusing on their performance, mechanisms of action, and cytotoxic profiles, supported by experimental data.
Performance Against M. tuberculosis
The in vitro efficacy of an antimicrobial agent is a critical determinant of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC/IC50 value indicates greater potency.
This compound has demonstrated significant potency against the virulent H37Rv strain of M. tuberculosis, with a reported IC50 value of 4.4 µM.[1] To provide a clear comparison, the following table summarizes the available MIC and IC50 values for this compound and the standard first-line anti-tuberculosis drugs against the H37Rv strain.
| Compound | Type | Target | MIC/IC50 (µg/mL) | MIC/IC50 (µM) |
| This compound | Macrolactone | Not fully elucidated | - | 4.4 (IC50) |
| Rifampin | Rifamycin | DNA-dependent RNA polymerase | 0.12 - 0.5 | 0.15 - 0.61 |
| Isoniazid | Prodrug | Mycolic acid synthesis (InhA) | 0.02 - 0.2 | 0.15 - 1.46 |
| Ethambutol | Diamine | Arabinogalactan synthesis (EmbB) | 0.5 - 2.0 | 2.45 - 9.78 |
| Pyrazinamide | Prodrug | Membrane energetics & transport | 12.5 - 100 (at acidic pH) | 101.5 - 812.2 |
Note: The activity of Pyrazinamide is highly dependent on an acidic environment (pH 5.5-5.9) that mimics the intracellular environment of phagosomes where M. tuberculosis can reside.
Cytotoxicity and Selectivity
An ideal antimicrobial agent should exhibit high toxicity towards the pathogen while showing minimal toxicity to host cells. This selectivity is often expressed as the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (IC50) in a mammalian cell line to the inhibitory concentration (MIC/IC50) against the microbe. A higher SI value indicates a more favorable safety profile.
While specific cytotoxicity data for this compound against a standard mammalian cell line is not yet publicly available, it has been reported to exhibit low levels of cytotoxicity toward mammalian cells.[2] The table below presents the available cytotoxicity data for the comparator drugs against the HepG2 human liver cell line, a common model for assessing drug-induced liver injury.
| Compound | Cytotoxicity (IC50) against HepG2 cells (µM) | Selectivity Index (SI) |
| This compound | Data not available | Data not available |
| Rifampin | >100 | >164 - >667 |
| Isoniazid | >26,000 | >17,808 - >192,592 |
| Ethambutol | Data not available | Data not available |
| Pyrazinamide | ~9,620 | ~11.8 - ~94.8 |
Mechanisms of Action: A Visual Comparison
The efficacy of these inhibitors stems from their ability to disrupt essential biological processes within M. tuberculosis. Each of the comparator drugs has a well-defined mechanism of action, targeting different cellular pathways. The precise mechanism of this compound is still under investigation, but as a macrolide, it is hypothesized to interfere with protein synthesis or another vital cellular process.
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of action for each of the established anti-tuberculosis drugs.
Caption: Mechanism of action of Rifampin.
Caption: Mechanism of action of Isoniazid.
Caption: Mechanism of action of Ethambutol.
Caption: Mechanism of action of Pyrazinamide.
Experimental Protocols
To ensure the reproducibility and standardization of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. The assay relies on the reduction of the blue, non-fluorescent indicator dye, Alamar Blue (resazurin), to the pink, fluorescent resorufin by metabolically active cells.
Caption: Workflow for MIC determination using MABA.
Protocol:
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microplate containing supplemented 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Caption: Workflow for cytotoxicity assessment using MTT assay.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
Formazan Formation: The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.
Conclusion
This compound presents a promising new scaffold for the development of anti-tuberculosis drugs. Its potent in vitro activity against M. tuberculosis H37Rv, coupled with reported low cytotoxicity, suggests a favorable therapeutic window. In comparison to the established first-line drugs, this compound's potency is comparable to or greater than that of Ethambutol and Pyrazinamide. However, a comprehensive assessment of its selectivity and a deeper understanding of its mechanism of action are crucial next steps in its development. Further studies are warranted to fully elucidate its potential as a next-generation therapeutic for tuberculosis. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers in the field of anti-tuberculosis drug discovery and development.
References
Synergistic Potential of Novel Compounds with Standard Tuberculosis Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy, reducing treatment duration, and overcoming drug resistance. This guide provides a comparative overview of the synergistic effects of various compounds with existing tuberculosis (TB) drugs, supported by experimental data and detailed methodologies.
A Note on Amycolatopsin C
Extensive literature searches did not yield any specific experimental data on the synergistic effects of this compound with existing TB drugs. This compound is a known secondary metabolite from the actinomycete genus Amycolatopsis, which is a notable producer of clinically important antibiotics such as rifamycin and vancomycin[1][2]. While compounds from this genus have been extensively studied, research on the bioactivity of this compound, particularly in the context of TB combination therapy, is currently lacking in the available scientific literature. The following sections, therefore, present data on other compounds to illustrate the principles and methodologies of synergistic drug combination studies in TB research.
I. Quantitative Analysis of Synergistic Combinations
The synergistic activity of drug combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5. The following tables summarize the synergistic interactions of various compounds with frontline and second-line anti-TB drugs against M. tuberculosis.
Table 1: Synergistic Effects of Spectinomycin (SPT) in Combination with Other Drugs against M. tuberculosis
| Combination | FICI | Reference Strain/Model |
| Spectinomycin + Rifampin | Strong Synergy | M. tuberculosis in vitro |
| Spectinomycin + Azithromycin | 0.19 - 0.5 | M. tuberculosis in vitro & ex vivo |
| Spectinomycin + Ketoconazole | 0.19 - 0.5 | M. tuberculosis in vitro & ex vivo |
| Spectinomycin + Bromperidol | 0.19 - 0.5 | M. tuberculosis in vitro & ex vivo |
Data sourced from a high-throughput synergy screen.[3]
Table 2: Synergistic Effects of Antimicrobial Peptides (AMPs) with Isoniazid (INH) against MDR-M. tuberculosis
| Combination | FICI Range | Target Strains |
| D-LAK120-A + INH | 0.25 - 0.38 | MDR-Mtb clinical isolates |
| D-LAK120-HP13 + INH | 0.25 - 0.38 | MDR-Mtb clinical isolates |
These combinations were found to be effective against MDR-Mtb isolates with KatG or InhA mutations.[4]
Table 3: Synergistic Effects of Vitamin C with First-Line TB Drugs
| Combination | Observation | Model |
| Vitamin C + Isoniazid (INH) + Rifampin (RIF) | Reduced bacterial burden in lungs faster than INH+RIF alone. | M. tuberculosis-infected mice[5][6] |
| Vitamin C + Bedaquiline (BDQ) | Sterilized drug-susceptible and MDR-Mtb cultures in vitro. | M. tuberculosis in vitro[7] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. Below are protocols for key experiments commonly used in TB drug synergy studies.
A. Checkerboard Assay for FICI Determination
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
Protocol:
-
Preparation of Drug Solutions: Prepare stock solutions of the test compounds and the standard TB drugs in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute Drug A horizontally and Drug B vertically.
-
Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a standardized turbidity.
-
Inoculation: Inoculate the wells of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for a defined period (typically 7-14 days for M. tuberculosis).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of a drug that inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.
-
Calculation of FICI: The FICI is calculated for each well showing no growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) The ΣFIC is the lowest FICI value obtained. An FICI ≤ 0.5 indicates synergy, >0.5 to <2 indicates an additive or indifferent effect, and ≥2 indicates antagonism.[8]
B. Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic nature of a drug combination over time.
Protocol:
-
Bacterial Culture: Grow M. tuberculosis to early or mid-log phase.
-
Drug Exposure: Expose the bacterial culture to the drugs alone and in combination at specific concentrations (e.g., at their MICs or multiples of the MIC).
-
Sampling: At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots from each culture.
-
CFU Enumeration: Perform serial dilutions of the collected aliquots and plate them on appropriate solid media (e.g., Middlebrook 7H10 agar).
-
Incubation and Counting: Incubate the plates at 37°C until colonies are visible (typically 3-4 weeks for M. tuberculosis). Count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time. A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent is considered synergy.
III. Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: A generalized workflow for the evaluation of synergistic drug combinations against M. tuberculosis.
Caption: Molecular mechanism of synergistic activity between isoniazid (INH) and ethambutol (EMB).[9]
The exploration of synergistic drug combinations is a critical strategy in the fight against tuberculosis. While there is a current lack of data on the synergistic potential of this compound, the methodologies and positive results from studies on other compounds provide a clear framework for future research. High-throughput screening, followed by detailed in vitro and in vivo characterization, can identify novel, potent drug combinations. Further investigation into the secondary metabolites of the Amycolatopsis genus, including this compound, is warranted to uncover new therapeutic options for TB.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of antimicrobial peptide and isoniazid as inhalable dry powder formulation against multi-drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin C Potentiates the Killing of Mycobacterium tuberculosis by the First-Line Tuberculosis Drugs Isoniazid and Rifampin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C Potentiates the Killing of Mycobacterium tuberculosis by the First-Line Tuberculosis Drugs Isoniazid and Rifampin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin C potentiates the killing of Mycobacterium tuberculosis by bedaquiline through metabolic disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of Amycolatopsin C In Vivo: A Comparative Guide
Executive Summary
Translating promising in vitro anticancer activity to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand the validation process. We present a side-by-side comparison of a novel bioactive compound from the Amycolatopsis genus, 1-methoxy-3-methyl-8-hydroxy-anthraquinone, and the standard chemotherapeutic drug, Doxorubicin. The guide details their in vitro cytotoxicity and discusses the parameters for in vivo validation, supported by experimental protocols and data presented in clear, comparative tables.
In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of an anticancer compound's potential lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this evaluation.
Here, we compare the in vitro cytotoxic activity of 1-methoxy-3-methyl-8-hydroxy-anthraquinone and Doxorubicin against lung cancer and lymphoblastic leukemia cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | Lung Cancer | 10.3 | [1][2] |
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | Lymphoblastic Leukemia | 16.98 | [1][2] |
| Doxorubicin | A549 (Lung Carcinoma) | ~0.07 - 71 (Varies with study) | [3][4] |
| Doxorubicin | Acute Lymphoblastic Leukemia (Primary Cells) | ~1.92 | [5] |
Key Observations:
-
1-methoxy-3-methyl-8-hydroxy-anthraquinone demonstrates notable in vitro anticancer activity against both lung and lymphoblastic leukemia cancer cell lines.[1][2]
-
Doxorubicin, a potent and widely used chemotherapeutic, generally exhibits lower IC50 values, indicating higher potency in vitro. It is important to note that Doxorubicin's IC50 can vary significantly depending on the specific cell line and experimental conditions.[3][4]
Transition to In Vivo Validation: Key Considerations
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies are imperative to assess a compound's true therapeutic potential. For 1-methoxy-3-methyl-8-hydroxy-anthraquinone, in vivo studies have primarily focused on toxicity, indicating that the compound has "little effect on mouse survival" at a dose of 100 mg/kg. This suggests a favorable preliminary safety profile, which is a prerequisite for efficacy studies.
In contrast, Doxorubicin has been extensively studied in vivo and has demonstrated significant tumor growth inhibition in various xenograft models.
| Compound | In Vivo Model | Key Finding | Citation |
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | Swiss Albino Mice | Genotoxicity analysis indicated minimal effect on survival at 100 mg/kg. (Note: This is a safety assessment, not an efficacy study). | |
| Doxorubicin | Human Lung Carcinoma Xenograft in Athymic Mice | Significant inhibition of tumor growth. | [6] |
| Doxorubicin | A549 Lung Cancer Xenograft in Mice | Doxorubicin-loaded nanoparticles reduced mean tumor volume by 66%.[7] | |
| Doxorubicin | ALL Xenograft Models | Significantly inhibited tumor growth and prolonged mouse survival.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the standard protocols used for the in vitro and in vivo experiments discussed.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (1-methoxy-3-methyl-8-hydroxy-anthraquinone, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy Study: Mouse Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice)
-
Human cancer cells (e.g., A549)
-
Matrigel (optional, to support tumor growth)
-
Test compounds and vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or serum-free media), often mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compounds and vehicle control according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal, or oral).
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess both efficacy and toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specific treatment period. Efficacy is typically measured as the percentage of tumor growth inhibition.
Visualizing the Path to Validation
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a hypothetical signaling pathway and a standard experimental workflow.
Caption: A hypothetical signaling pathway illustrating how a compound might induce apoptosis and cell cycle arrest.
Caption: A streamlined workflow for validating the efficacy of a novel compound from in vitro screening to in vivo studies.
References
- 1. Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103 -Microbiology and Biotechnology Letters | 학회 [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin/Nucleophosmin Binding Protein-Conjugated Nanoparticle Enhances Anti-leukemia Activity in Acute Lymphoblastic Leukemia Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative responsiveness and pharmacokinetics of doxorubicin in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced antitumoral activity of doxorubicin against lung cancer cells using biodegradable poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cytotoxicity of Amycolatopsin C across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Amycolatopsin A and B against human colon and lung cancer cell lines. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth in vitro.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Amycolatopsin A | SW620 | Human Colon Cancer | 0.08 |
| NCI-H460 | Human Lung Cancer | 1.2 | |
| Amycolatopsin B | SW620 | Human Colon Cancer | 0.14 |
| NCI-H460 | Human Lung Cancer | 0.28 | |
| Amycolatopsin C | Not Reported | Not Reported | Not Reported |
Note: The absence of data for this compound underscores a significant knowledge gap and a promising opportunity for further investigation into its potential anticancer properties.
Experimental Protocols
The cytotoxic activity of natural products like Amycolatopsins is typically determined using a variety of established in vitro assays. The following is a generalized protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of the test compound (e.g., Amycolatopsin) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on the cells.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Potential Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the cytotoxicity of Amycolatopsin using the MTT assay.
While the specific signaling pathways affected by this compound have not yet been elucidated, many natural product anticancer agents are known to induce apoptosis (programmed cell death). The following diagram illustrates a generalized apoptotic signaling pathway that could be a potential mechanism of action for Amycolatopsins.
Caption: A potential apoptotic signaling pathway that may be induced by Amycolatopsins in cancer cells.
A Head-to-Head Comparison of Novel Drugs for Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) treatment has been transformed by the introduction of novel therapeutic agents. This guide provides a head-to-head comparison of three pivotal drugs: bedaquiline, delamanid, and pretomanid. While not macrolides in the traditional sense, these compounds represent the forefront of novel drug development for TB and are often evaluated in combination regimens. This document summarizes their performance, supported by experimental data, to aid in research and development efforts.
Executive Summary
Bedaquiline, a diarylquinoline, and delamanid and pretomanid, both nitroimidazoles, have demonstrated significant efficacy in treating drug-resistant tuberculosis. Bedaquiline targets ATP synthase, crucial for mycobacterial energy production. Delamanid and pretomanid are prodrugs that, upon activation, inhibit mycolic acid synthesis and release bactericidal nitric oxide. Clinical trials have established their roles in improving treatment success rates for MDR-TB and XDR-TB, particularly when used in combination regimens like the BPaL (bedaquiline, pretomanid, and linezolid) regimen. While highly effective, each drug presents a unique safety profile that requires careful consideration.
Quantitative Data Summary
Table 1: In Vitro Efficacy against Mycobacterium tuberculosis
| Drug | Class | MIC₅₀ (µg/mL) for MDR-TB | MIC₉₀ (µg/mL) for MDR-TB | MIC Range (µg/mL) for XDR-TB |
| Bedaquiline | Diarylquinoline | 0.06[1] | 0.12[1] | ≤0.0312 to >4[2] |
| Delamanid | Nitroimidazole | 0.015[1] | 0.03[1] | 0.008 - 0.5[1] |
| Pretomanid | Nitroimidazole | - | - | 0.005 - 0.48 |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the testing method and the specific isolates studied.
Table 2: Clinical Efficacy in Drug-Resistant TB (from Select Clinical Trials)
| Regimen | Trial | Patient Population | Treatment Duration | Favorable Outcome Rate |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | Nix-TB | XDR-TB, or treatment-intolerant/non-responsive MDR-TB | 6 months | 90%[3][4] |
| BPaL (optimized Linezolid dose) | ZeNix | XDR-TB, pre-XDR-TB, or failed/intolerant MDR-TB | 6 months | 84-93%[2][5][6][7] |
Table 3: Comparative Safety Profile
| Adverse Event | Bedaquiline | Delamanid | Pretomanid (in BPaL regimen) |
| QTc Prolongation | Can occur, requires monitoring[8][9] | Increased risk of long QT-related cardiac events[10] | Observed in BPaL regimen |
| Hepatotoxicity | Increased risk of acute liver injury[10] | - | Hepatotoxicity reported[11] |
| Neuropathy | - | - | Peripheral neuropathy is a common adverse event, primarily attributed to Linezolid in the BPaL regimen[2][4] |
| Myelosuppression | - | - | Observed in the BPaL regimen, primarily attributed to Linezolid[2] |
| Gastrointestinal | Nausea, diarrhea[9] | Anorexia, gastritis[8] | Nausea |
Mechanism of Action and Resistance Pathways
Bedaquiline: ATP Synthase Inhibition
Bedaquiline targets the F1Fo-ATP synthase in Mycobacterium tuberculosis, a crucial enzyme for energy production. It binds to both the c-subunit, which stalls the rotation of the c-ring, and the ε-subunit, disrupting the link between c-ring rotation and ATP synthesis.[12][13] This dual-targeting mechanism effectively depletes the bacterium's energy supply. Resistance to bedaquiline can emerge through mutations in the atpE gene, which encodes the c-subunit of ATP synthase, or in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[5]
References
- 1. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 6-Month Treatment for Drug-Resistant Tuberculosis, United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thehindu.com [thehindu.com]
- 5. New Trial Results Show Effectiveness of BPaL Regimen for Highly Drug-Resistant TB Can Be Maintained with Reduced Dosing of Linezolid | KNCV Tuberculosis [kncvtbplus.com]
- 6. Drug-Resistant TB Trial Results Published in New England Journal of Medicine — TB Alliance [tballiance.org.za]
- 7. tballiance.org [tballiance.org]
- 8. A Narrative Review of Bedaquiline and Delamanid: New Arsenals Against Multidrug‐Resistant and Extensively Drug‐Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. FDA Approves New Treatment for Highly Drug-Resistant Forms of Tuberculosis [prnewswire.com]
- 12. ZeNix trial shows lower dose of linezolid can be used for treating highly drug resistant tuberculosis | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 13. tballiance.org [tballiance.org]
A Comprehensive Guide to the Structural Activity Relationship of Amycolatopsin C Derivatives
To the esteemed researchers, scientists, and drug development professionals,
This guide aims to provide a thorough comparison of Amycolatopsin C derivatives, focusing on their structural-activity relationships (SAR). However, a comprehensive search of the current scientific literature reveals a significant gap in research specifically detailing the synthesis and biological evaluation of a series of this compound derivatives. While the parent compound, this compound, has been identified as a secondary metabolite from Amycolatopsis species, dedicated studies on its derivatization and subsequent SAR analysis appear to be limited or not publicly available at this time.
This guide will, therefore, provide a foundational understanding by presenting available data on related Amycolatopsin compounds and detailing the standard experimental protocols that would be employed in such SAR studies. This will serve as a valuable resource for initiating research in this promising area.
While specific data for this compound derivatives is not available, a review of secondary metabolites from Amycolatopsis has reported cytotoxicity data for the related compounds Amycolatopsin A and B.[1] This information provides a starting point for understanding the potential of this class of compounds.
| Compound | Cell Line | Activity | IC50 (µM) |
| Amycolatopsin A | Human Colon Cancer (SW620) | Potent | 0.08[1] |
| Human Lung Cancer (NCIH-460) | Potent | 1.2[1] | |
| Amycolatopsin B | Human Colon Cancer (SW620) | Potent | 0.14[1] |
| Human Lung Cancer (NCIH-460) | Potent | 0.28[1] |
Experimental Protocols
In the absence of specific studies on this compound derivatives, this section details the standard and widely accepted methodologies for key experiments that would be essential for establishing a structural-activity relationship.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] The broth microdilution method is a common technique for determining MIC values.[4][5]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[4][6] A standardized suspension of the target microorganism is added to each well. After incubation, the wells are observed for visible turbidity, which indicates microbial growth.[5] The MIC is the lowest concentration of the compound at which no growth is observed.[2][3]
Detailed Protocol (Broth Microdilution Method):
-
Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Mueller-Hinton Broth (MHB) for bacteria or another appropriate broth for other microorganisms to achieve the desired starting concentration.
-
Preparation of Microtiter Plates: Dispense the appropriate broth into all wells of a 96-well plate. Create a two-fold serial dilution of the test compounds by transferring a specific volume from the first well to the subsequent wells.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted test compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity.[3] Alternatively, a microplate reader can be used to measure the optical density at 600 nm.[6]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured, which correlates to the degree of cytotoxicity of the test compound.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer or normal cell lines into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (media only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add a sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Visualizing Experimental Workflows
To facilitate a clearer understanding of the methodologies, the following diagrams created using Graphviz (DOT language) illustrate the workflows for MIC determination and the MTT cytotoxicity assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for the MTT Cytotoxicity Assay.
Future Directions
The potent bioactivity of Amycolatopsins A and B suggests that this compound and its derivatives are promising candidates for drug discovery. Future research should focus on the semi-synthesis or total synthesis of a library of this compound analogs with systematic modifications to key functional groups. Subsequent evaluation of these derivatives using the standardized protocols outlined in this guide will be crucial for elucidating the structural features essential for their biological activity and for developing novel therapeutic agents.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Antimycobacterial Potential of Amycolatopsin C: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the antimycobacterial spectrum of Amycolatopsin C, a glycosylated polyketide macrolide, reveals its potent and selective activity against key mycobacterial species, positioning it as a promising candidate for further anti-tuberculosis drug development. This guide provides a comparative overview of this compound's efficacy against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG, benchmarked against the first-line anti-tuberculosis drugs, rifampicin and isoniazid.
Executive Summary
This compound, derived from the Australian soil actinomycete Amycolatopsis sp. MST-108494, demonstrates significant inhibitory activity against both virulent Mycobacterium tuberculosis H37Rv and the surrogate vaccine strain Mycobacterium bovis BCG.[1][2] Notably, it exhibits this selective antimycobacterial effect with low cytotoxicity towards mammalian cells, a critical attribute for a potential therapeutic agent.[1] This guide presents a quantitative comparison of its bioactivity, details the experimental methodologies for assessing antimycobacterial efficacy, and illustrates the putative mechanism of action for this class of compounds.
Quantitative Antimycobacterial Spectrum Comparison
The in vitro inhibitory activities of this compound, along with comparator drugs rifampicin and isoniazid, against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG are summarized below. The data for this compound is presented as IC50 (50% inhibitory concentration), while for rifampicin and isoniazid, the more commonly reported MIC (Minimum Inhibitory Concentration) values are provided.
| Compound | Organism | IC50 (µM) | MIC (mg/L) |
| This compound | Mycobacterium tuberculosis H37Rv | 4.4[2] | - |
| Mycobacterium bovis BCG | 2.7[2] | - | |
| Rifampicin | Mycobacterium tuberculosis H37Rv | - | 0.12 - 0.5 |
| Mycobacterium bovis BCG | - | 0.25 | |
| Isoniazid | Mycobacterium tuberculosis H37Rv | - | 0.03 - 0.06 |
| Mycobacterium bovis BCG | - | 0.5 |
Experimental Protocols
The determination of the antimycobacterial activity of this compound and the comparator drugs was performed using established methodologies as described in the scientific literature. The following protocols outline the general procedures for determining the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) of a compound against mycobacterial strains.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.
1. Inoculum Preparation:
-
Mycobacterial strains (M. tuberculosis H37Rv or M. bovis BCG) are cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar, supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Colonies are harvested and suspended in Middlebrook 7H9 broth containing ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to prevent clumping.
-
The bacterial suspension is adjusted to a McFarland turbidity standard of 1.0, which corresponds to approximately 1 x 10^7 to 1 x 10^8 colony-forming units (CFU)/mL. The suspension is then further diluted to achieve the desired final inoculum concentration.
2. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
The test compound (e.g., rifampicin, isoniazid) is serially diluted in Middlebrook 7H9 broth.
-
Each well is inoculated with the prepared mycobacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (no drug) and negative (no bacteria) control wells are included on each plate.
-
The plates are sealed and incubated at 37°C for 7 to 14 days, or until visible growth is observed in the positive control wells.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
Determination of 50% Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, mycobacterial growth.
1. Assay Setup:
-
The assay is set up similarly to the broth microdilution assay, with serial dilutions of the test compound (e.g., this compound) in a 96-well plate.
-
Mycobacterial cultures are prepared and added to the wells as described above.
2. Growth Measurement:
-
After the incubation period, mycobacterial growth can be quantified using various methods, such as:
-
Resazurin Microtiter Assay (REMA): Resazurin, a blue and non-fluorescent indicator dye, is added to each well. Viable, metabolically active cells reduce resazurin to the pink and highly fluorescent resorufin. The fluorescence is measured using a microplate reader.
-
Optical Density (OD): The absorbance of the culture at a specific wavelength (e.g., 600 nm) is measured to determine bacterial density.
-
3. IC50 Calculation:
-
The percentage of growth inhibition is calculated for each drug concentration relative to the drug-free control.
-
The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved in evaluating antimycobacterial compounds and their potential mode of action, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Amycolatopsin C: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Amycolatopsin C, a polyketide macrolide derived from the bacterium Amycolatopsis sp., has demonstrated notable antimycobacterial and anticancer properties. Due to its potent biological activity, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with the utmost care, treating it as a hazardous cytotoxic substance. Adherence to strict disposal protocols is essential to ensure personnel safety and prevent environmental contamination.
Key Data on this compound
The following table summarizes the available quantitative data for this compound. The absence of comprehensive physical and toxicological data underscores the need for cautious handling and the application of stringent safety protocols.
| Property | Value | Source |
| Molecular Formula | C₄₇H₇₆O₁₇ | GlpBio |
| Molecular Weight | 913.1 g/mol | GlpBio |
| Biological Activity | Antimycobacterial, Anticancer | GlpBio |
| Storage Temperature | -20°C | GlpBio |
Experimental Protocols for Disposal
The following step-by-step procedures are based on standard protocols for the disposal of cytotoxic and hazardous chemical waste in a laboratory setting.[2][4][5][6]
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, liquid solution, or waste), all personnel must be equipped with the appropriate PPE to prevent exposure. This includes:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to prevent inhalation.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safe disposal.[1][2][3][5]
-
Designated Waste Containers: All waste contaminated with this compound must be disposed of in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/hazardous waste. These containers are often color-coded purple or yellow with a cytotoxic symbol.[3][5]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials containing residual powder. Solid waste should be placed in a designated, lined cytotoxic waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container clearly labeled as "Hazardous Waste: this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a designated cytotoxic sharps container.[1][8]
Decontamination and Spill Cleanup
In the event of a spill, immediate action is necessary to contain and decontaminate the area.[9]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves the powder form outside of a containment hood, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.
-
Containment: For liquid spills, cover with an absorbent material from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials and place them in the designated cytotoxic waste container.[9]
-
Decontamination: Clean the affected area with a suitable decontaminating agent (e.g., a strong alkaline cleaning agent), followed by a thorough rinse with water.[9] All cleaning materials must be disposed of as cytotoxic waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Final Disposal
The final disposal of cytotoxic waste must be handled by a licensed hazardous waste management company.[10]
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly sealed and labeled.
-
Incineration: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[5][11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. acewaste.com.au [acewaste.com.au]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. vumc.org [vumc.org]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. youtube.com [youtube.com]
Essential Safety and Handling Guidance for Amycolatopsin C
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Amycolatopsin C is not publicly available. This compound is a novel glycosylated macrolactone with potential biological activity.[1] In the absence of specific toxicological data, it is crucial to treat this compound as potentially hazardous. The following guidelines are based on best practices for handling potent, biologically active compounds of unknown toxicity in a research and development setting. A thorough risk assessment should be conducted before any handling of this substance.[2][3][4][5][6]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the last line of defense against potential exposure.[5][7] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not generally required |
| Handling Solids or Powders (e.g., weighing, preparing solutions) | Chemical splash goggles or face shield | Double-gloving with nitrile gloves | Disposable, solid-front protective gown over lab coat | NIOSH-approved N95 or higher respirator is strongly recommended due to the risk of airborne powder generation.[8] |
| Handling Solutions (e.g., dilutions, transfers) | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat or a disposable gown | Work in a certified chemical fume hood. Respirator may be required based on risk assessment. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant, disposable coveralls | NIOSH-approved respirator with appropriate cartridges (e.g., P100) |
Operational and Disposal Plans
Engineering Controls:
-
Primary Containment: All work involving open handling of this compound, especially in solid form, should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[7] For potent compounds, containment solutions like barrier isolators offer the highest level of protection.[9]
-
Ventilation: Ensure adequate general laboratory ventilation.
Standard Operating Procedures:
-
Preparation: Before handling, clearly designate and label the work area. Ensure all necessary PPE and spill cleanup materials are readily accessible.
-
Weighing: To prevent the generation of airborne dust, use a balance with a draft shield inside a chemical fume hood or a containment enclosure.
-
Handling Solutions: Use Luer-lock syringes and other safety-engineered sharp devices to prevent accidental injections.
-
Decontamination: At the end of the procedure, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. All disposable materials used during the process should be treated as hazardous waste.
Spill Response:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure: Restrict access to the spill area.
-
Report: Inform the laboratory supervisor and institutional safety office.
-
Cleanup (if trained):
-
Don the appropriate PPE as outlined in the table above.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of a novel compound like this compound.
Caption: General workflow for safely handling novel compounds.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. gerpac.eu [gerpac.eu]
- 8. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. content.siegfried.ch [content.siegfried.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
